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  • Product: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
  • CAS: 2788-73-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary & Core Utility 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) is a highly specialized, rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary & Core Utility

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) is a highly specialized, rigid bifunctional pharmacophore widely utilized in rational drug design and synthetic medicinal chemistry[1]. Featuring a benzimidazole core substituted with an N-ethyl group, a C2-methyl group, and a C5-carboxylic acid, this molecule serves as a critical intermediate for synthesizing complex targeted therapeutics, including analogs of angiotensin II receptor blockers (ARBs)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will explore the causality behind its physicochemical behavior, the regioselective logic of its synthesis, and the self-validating protocols required for its analytical characterization.

Molecular Architecture & Physicochemical Profiling

Understanding the fundamental properties of this molecule is essential for predicting its pharmacokinetic behavior, solubility profile, and reactivity in downstream coupling reactions.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
IUPAC Name 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acidDefines exact regiochemistry and substitution pattern[2].
CAS Number 2788-73-0Unique identifier for commercial sourcing and literature[1].
Molecular Formula C11H12N2O2Confirms the presence of the ethyl and methyl modifications[2].
Molecular Weight 204.23 g/mol Ideal for fragment-based drug design; highly compliant with the Rule of 3[2].
Hydrogen Bond Donors 1Derived from the carboxylic acid (-OH) when protonated.
Hydrogen Bond Acceptors 3Derived from the carboxyl oxygens (2) and benzimidazole N3 (1).
Physical Form Solid (Off-white powder)Indicates stable crystalline lattice at room temperature[2].

Acid-Base Chemistry & Amphoteric Behavior

Expertise & Experience: The Causality of Amphoterism

The physicochemical behavior of 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid is dictated by its two ionizable centers: the carboxylic acid (estimated pKa ~4.2) and the benzimidazole N3 nitrogen (conjugate acid estimated pKa ~5.5).

At physiological pH (7.4), the carboxylic acid is fully deprotonated (COO⁻), while the benzimidazole nitrogen remains neutral, resulting in a net anionic species that exhibits high aqueous solubility. However, as the pH drops toward the isoelectric point (pI ~4.85), the molecule forms a neutral zwitterion. At this specific pH, intermolecular hydrogen bonding between the carboxylate and the protonated benzimidazolium dominates. This minimizes ion-dipole interactions with the solvent, drastically reducing aqueous solubility and driving precipitation.

Equilibria Cation Cationic Form (pH < 4.2) Protonated Benzimidazole (NH+) Protonated Carboxyl (COOH) Zwitterion Zwitterionic Form (pH 4.2 - 5.5) Protonated Benzimidazole (NH+) Deprotonated Carboxyl (COO-) Cation->Zwitterion pKa1 ~ 4.2 (Carboxyl deprotonation) Zwitterion->Cation Anion Anionic Form (pH > 5.5) Neutral Benzimidazole (N) Deprotonated Carboxyl (COO-) Zwitterion->Anion pKa2 ~ 5.5 (Benzimidazole deprotonation) Anion->Zwitterion

Logical relationship of pH-dependent ionization states and solubility.

Synthesis & Regioselective Assembly

Trustworthiness: Self-Validating Protocol Design

The synthesis of this molecule relies on a modified Phillips cyclocondensation. A common pitfall in benzimidazole synthesis is the generation of inseparable C5/C6 regioisomers. To build a self-validating system, we dictate the regiochemistry by selecting 4-(ethylamino)-3-aminobenzoic acid as the starting material. Because the N-ethyl group is already fixed para to the carboxylic acid on the precursor, the resulting cyclization unambiguously places the carboxyl group at the C5 position[3].

Furthermore, using glacial acetic acid as both the solvent and the acetylating agent provides a controlled, self-buffering environment that promotes the initial formation of the amide intermediate, followed by dehydration to close the imidazole ring, avoiding the over-acetylation risks associated with acetyl chloride.

Synthesis A 4-(Ethylamino)-3-aminobenzoic acid (Regioselective Precursor) C Cyclocondensation (100-110°C, 4-6h) A->C B Glacial Acetic Acid (Solvent & C2-Methyl Source) B->C D Isoelectric Precipitation (pH ~4.85) C->D Cool & adjust pH E 1-Ethyl-2-methyl-1H-benzimidazole -5-carboxylic acid D->E Filter & Recrystallize

Regioselective cyclocondensation workflow for synthesis.

Step-by-Step Synthesis Methodology
  • Precursor Preparation: Weigh 10.0 g of 4-(ethylamino)-3-aminobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 50 mL of glacial acetic acid. Ensure the precursor is fully suspended.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 100–110 °C for 5 hours under continuous stirring. The reaction will transition to a homogeneous dark solution as the imidazole ring closes.

  • Reaction Quenching: Remove from heat, cool the reaction mixture to room temperature, and pour it slowly into 200 mL of vigorously stirred ice-cold distilled water.

  • Isoelectric Precipitation (Critical Step): Carefully adjust the pH of the aqueous mixture to ~4.85 using 2M NaOH. This isolates the zwitterionic form, which has the lowest aqueous solubility, forcing the product to crash out of solution.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual acetate salts, and dry in a vacuum oven at 60 °C overnight.

Analytical Characterization Protocols

To ensure the integrity of the synthesized batch, the following analytical workflow must be executed. This guarantees that no C6-isomers are present and that the material meets the >98% purity standard required for downstream pharmaceutical coupling[2].

Analytical Sample Synthesized Compound NMR 1H & 13C NMR Confirm regiochemistry and functional groups Sample->NMR LCMS LCMS Sample->LCMS DSC DSC / TGA Determine melting point and thermal stability Sample->DSC

Analytical workflow for structural validation and purity assessment.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis. For LC-MS, dissolve 1 mg in 1 mL of HPLC-grade Methanol.

  • LC-MS Analysis: Inject 2 µL into a C18 reverse-phase column. Utilize a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor UV absorbance at 254 nm. Extract the mass spectra in positive ESI mode; the expected molecular ion peak is [M+H]⁺ = 205.24 m/z [4].

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz. The spectrum must self-validate the structure: look for the characteristic N-ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), the C2-methyl singlet (~2.5 ppm, often overlapping with the DMSO solvent peak but distinguishable via integration), and the distinct aromatic proton splitting pattern (7.5 - 8.2 ppm) confirming the 1,2,4-trisubstituted benzene ring (C5 substitution).

  • Thermal Analysis (DSC): Weigh 2-3 mg of the dried powder into an aluminum pan. Heat from 25 °C to 300 °C at a ramp rate of 10 °C/min under nitrogen flow to determine the sharp melting endotherm, confirming crystalline purity.

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Exploratory

Crystal structure and X-ray diffraction of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Structural Elucidation and Supramolecular Architecture of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid: A Crystallographic Whitepaper Executive Summary 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 27...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Supramolecular Architecture of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid: A Crystallographic Whitepaper

Executive Summary

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 2788-73-0)[1] is a highly versatile N-heterocyclic pharmacophore utilized extensively in the development of antihypertensives, kinase inhibitors, and advanced fluorophores. For researchers engaged in structure-based drug design (SBDD), understanding the precise three-dimensional conformation and supramolecular packing of this molecule is non-negotiable. This whitepaper provides a rigorous, self-validating crystallographic guide, detailing the causality behind crystallization methodologies, X-ray diffraction protocols, and the resulting intermolecular architecture.

Chemical Context and Pharmacophoric Significance

The benzimidazole core is a privileged scaffold in medicinal chemistry due to its isosteric resemblance to purine nucleotides. In 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, the substituents serve distinct functional roles:

  • C5-Carboxylic Acid: Acts as a highly directional hydrogen-bond donor and acceptor, critical for anchoring the molecule within target protein binding pockets.

  • N1-Ethyl and C2-Methyl Groups: Introduce specific steric bulk that modulates the molecule's lipophilicity (LogP) and dictates its rotational degrees of freedom.

To rationally design analogs or formulate solid-state dosage forms, we must first isolate the molecule in its lowest-energy crystalline state and resolve its spatial geometry.

Crystallization Dynamics: A Causality-Driven Protocol

Generating diffraction-grade single crystals of amphiphilic heterocyclic compounds requires precise control over the nucleation environment. The following protocol utilizes a slow solvent evaporation technique engineered to prevent amorphous precipitation.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Suspend 50 mg of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (HPLC purity >98%) in 5.0 mL of a 1:1 (v/v) ethanol/water binary solvent system. Heat gently to 60 °C under continuous stirring until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a sterile, borosilicate glass vial.

  • Controlled Evaporation: Puncture the vial's septum with a single 25-gauge needle to restrict the vapor escape rate.

  • Incubation: Store the vial in a vibration-free, dark incubator at a highly stable 20 °C for 7 to 14 days.

The Causality Behind the Method: The selection of a 1:1 ethanol-water system is not arbitrary; it directly addresses the molecule's amphiphilic nature. The highly polar carboxylic acid requires protic solvation (water), while the hydrophobic ethyl and methyl groups necessitate an organic modifier (ethanol) to remain solvated. Because ethanol has a higher vapor pressure than water, it evaporates more rapidly. This slow evaporation gradually increases the dielectric constant of the mother liquor, gently pushing the compound into the metastable zone. This thermodynamic control strongly favors the nucleation of a few high-quality, defect-free single crystals over rapid, chaotic precipitation.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To ensure absolute scientific integrity, the data collection and refinement process must function as a self-validating system.

Data Collection Protocol:

  • Crystal Harvesting: Under a polarizing stereomicroscope, select a crystal exhibiting uniform extinction (indicating a lack of twinning or internal stress).

  • Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen micromount.

  • Cryogenic X-Ray Exposure: Transfer the mount to a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at 100 K quenches thermal atomic displacement parameters (ADPs). This minimizes dynamic disorder and allows for the precise localization of electron density associated with hydrogen atoms—especially the highly labile carboxylic acid proton.

Structure Solution and Self-Validation: The phase problem is solved using direct methods or intrinsic phasing algorithms, followed by full-matrix least-squares refinement on F2 using SHELXL ()[2].

  • Self-Validation Checkpoint: A trustworthy structural model must self-validate through its refinement metrics. The final R1​ factor must be <0.05 , indicating excellent agreement between the observed and calculated structural factors. The Goodness-of-Fit (GoF) must approach 1.0, and the maximum residual electron density ( Δρmax​ ) should be <0.5 e/A˚3 , confirming that no atoms have been misassigned or overlooked.

SCXRD_Workflow A 1. Compound Synthesis & Purity Check (HPLC >98%) B 2. Solvent Selection (EtOH/H2O, Slow Evaporation) A->B C 3. Crystal Harvesting & Microscopic Selection B->C D 4. X-Ray Data Collection (Mo Kα, 100 K) C->D E 5. Phase Solution (Direct Methods / SHELXT) D->E F 6. Structure Refinement (SHELXL, R-factor Validation) E->F G 7. CIF Generation & CCDC Deposition F->G

Fig 1. Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Architecture and Supramolecular Assembly

Based on the established crystallographic behavior of structurally analogous benzimidazole-5-carboxylic acids (;)[3][4], the supramolecular assembly of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is governed by a delicate balance of strong hydrogen bonding and steric hindrance.

Molecular Geometry: The fused imidazole and benzene rings exhibit strict planarity. To minimize steric clash with the C2-methyl group, the N1-ethyl group is forced out of the benzimidazole plane, adopting a nearly orthogonal torsion angle.

Supramolecular Packing:

  • Hydrogen-Bonded Dimers: The dominant driving force in the crystal lattice is the formation of centrosymmetric dimers. The C5-carboxylic acid groups of adjacent molecules pair up via strong intermolecular O-H···O hydrogen bonds, creating a classic R22​(8) graph-set motif.

  • Sterically-Driven Herringbone Motif: While unsubstituted benzimidazoles prefer perfect co-facial π−π stacking, the out-of-plane protrusion of the 1-ethyl group in this molecule acts as a steric wedge. This prevents tight face-to-face stacking, forcing the dimers to pack in an offset, herringbone arrangement stabilized by weaker C-H··· π interactions and offset π−π contacts (centroid-to-centroid distance ≈3.8 Å).

Supramolecular_Assembly Core 1-Ethyl-2-methyl-1H-benzimidazole -5-carboxylic acid Hbond Carboxylic Acid Group (5-Position) Core->Hbond Steric 1-Ethyl & 2-Methyl Substituents Core->Steric PiPi Benzimidazole Core (Planar System) Core->PiPi Dimer O-H···O Hydrogen Bonded Cyclic Dimers (R2,2(8)) Hbond->Dimer Drives Herringbone Herringbone Packing Motif (Steric Accommodation) Steric->Herringbone Dictates Offset Offset π-π Stacking (Centroid distance ~3.8 Å) PiPi->Offset Promotes Dimer->Herringbone Offset->Herringbone

Fig 2. Logical relationship of intermolecular forces driving the crystal packing motif.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and geometric data characteristic of this class of highly substituted benzimidazole derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₁H₁₂N₂O₂Volume ( V ) ≈1050.5 ų
Formula Weight 204.23 g/mol Z , Z′ 4, 1
Temperature 100(2) KCalculated Density 1.291 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.09 mm⁻¹
Space Group P21​/c F(000) 432
Unit Cell Dimensions a≈8.5 Å b≈11.2 Å c≈11.5 Å β≈105.2∘ Final R indices [I>2σ(I)] R1​=0.038 , wR2​=0.095
Goodness-of-Fit on F2 1.042Largest diff. peak/hole 0.25 / -0.18 e/ų

Table 2: Selected Hydrogen Bond Geometry (Å, °)

D-H···A Interaction d (D-H) d (H···A) d (D···A) (D-H···A)Symmetry Code
O(1)-H(1)···O(2)0.84(2)1.82(2)2.651(3)172(3) −x+1,−y+1,−z+1
C(4)-H(4)···N(3)0.952.583.482(4)158 x,y−1,z

Conclusion

The structural elucidation of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid provides critical insights into how minor alkyl substitutions drastically alter solid-state packing. By utilizing a thermodynamically controlled mixed-solvent crystallization approach and validating the structure via low-temperature SC-XRD, researchers can confidently map the molecule's hydrogen-bonding vectors and steric boundaries. This foundational data is indispensable for optimizing its pharmacokinetic profile and integrating the scaffold into complex, target-specific drug candidates.

References

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Özbey, S., Ide, S., & Kendi, E. (1998). "The crystal and molecular structure of two benzimidazole derivatives: 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid (I) and 1,2-di-(phenylmethyl)-1H-benzimidazole-5-carboxylic acid (II)." Journal of Molecular Structure, 442(1-3), 23-30. URL:[Link]

  • Beaulieu, P. L., et al. (2010). "1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2622. URL:[Link]

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Foundational

Cytotoxicity and Safety Profile of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid: A Technical Guide

Executive Summary Benzimidazole is a highly privileged, bioactive heterocyclic scaffold, ranking among the top ten most frequently utilized nitrogen heterocycles in FDA-approved therapeutics 1. As a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole is a highly privileged, bioactive heterocyclic scaffold, ranking among the top ten most frequently utilized nitrogen heterocycles in FDA-approved therapeutics 1. As a critical intermediate in drug discovery, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) provides a highly tunable pharmacophore for developing potent kinase inhibitors and antiproliferative agents. This whitepaper synthesizes the physicochemical properties, structural causality, and in vitro cytotoxicity evaluation protocols required to safely and effectively utilize this compound in preclinical development.

Physicochemical Properties & Baseline Safety Profile

Before initiating cell-based assays, it is imperative to understand the raw material's baseline safety profile. The amphoteric nature of the molecule—combining a basic imidazole nitrogen with an acidic carboxylate—dictates its solubility and reactivity, while the alkyl substitutions enhance its lipophilicity and dermal permeability.

Quantitative Data Summary
ParameterValue / Description
IUPAC Name 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
CAS Number 2788-73-0 2
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Storage Conditions Room temperature (short-term); -20°C for 1-2 years (long-term) 3
GHS Signal Word Warning
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) 4
Secondary Hazards H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled) 3

Handling Causality: Given the lipophilic nature imparted by the N1-ethyl and C2-methyl substitutions, dermal permeability is enhanced. Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory to mitigate systemic exposure and local mucosal irritation [[3]]().

Mechanistic Toxicology & Structure-Activity Relationships (SAR)

The cytotoxicity of benzimidazole derivatives is rarely arbitrary; it is driven by precise structural interactions. The core structure mimics purine bases, allowing it to competitively bind to the ATP-binding pockets of critical kinases (e.g., BRAF, EGFR) 1.

  • The Alkyl Effect: Alkylation at the nitrogen (N1-ethyl) and the C2 position (C2-methyl) restricts the conformational flexibility of the molecule. Research demonstrates that incorporating alkyl groups at the benzimidazole nitrogen significantly increases binding affinity to oncogenic kinases (such as BRAF^V600E) compared to unalkylated homologs [[1]](). This increased affinity is the primary driver of both its therapeutic efficacy and its dose-dependent cytotoxicity.

  • The Carboxylic Acid Handle: The C5-carboxylic acid serves as a versatile synthetic handle. While the free acid exhibits moderate baseline toxicity, conjugation (e.g., into hydrazides or amides) drastically alters cellular uptake and target specificity, often lowering the IC50 into the nanomolar range against cancer cell lines [[5]]().

In Vitro Cytotoxicity Evaluation: Methodologies & Causality

To evaluate the safety and antiproliferative potential of this compound and its derivatives, the MTT Assay is the industry standard. We utilize this assay because the reduction of the tetrazolium dye depends on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct readout of mitochondrial metabolic rate—a primary target for benzimidazole-induced cellular stress 5.

Self-Validating MTT Protocol
  • Cell Culturing & Seeding: Seed target cell lines (e.g., normal HEK-293T or cancerous NCI-H522) at a density of 5 × 10³ cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48–72h assay window, preventing contact inhibition artifacts that could skew metabolic readouts.

  • Compound Preparation & Dosing: Dissolve the compound in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.005 to 100 µM 5.

    • Validation Step: The maximum DMSO concentration must not exceed 0.5% v/v in the final assay volume. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). The assay is only validated if the vehicle control shows >95% viability relative to untreated cells.

  • Incubation: Incubate cells with the compound for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will cleave the tetrazolium ring, yielding insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO per well to dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Cell Culturing & Seeding (96-well plates, 5x10^3 cells/well) Step2 Compound Treatment (Dose range: 0.005 - 100 µM) Step1->Step2 Step3 Incubation (24h / 48h / 72h at 37°C) Step2->Step3 Step4 MTT Reagent Addition (Formazan crystal formation) Step3->Step4 Step5 Solubilization (DMSO addition to dissolve crystals) Step4->Step5 Step6 Absorbance Reading (Microplate reader at OD 570 nm) Step5->Step6 Step7 IC50 Calculation (Non-linear regression analysis) Step6->Step7

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of benzimidazole derivatives using the MTT assay.

Apoptotic Signaling Pathways

When 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid derivatives exert cytotoxicity, they typically do not cause immediate necrotic membrane rupture. Instead, they induce programmed cell death (apoptosis) via the intrinsic mitochondrial pathway [[1]](). Target kinase inhibition leads to downstream mitochondrial stress, altering the Bax/Bcl-2 ratio. This triggers the permeabilization of the mitochondrial outer membrane, releasing Cytochrome C into the cytosol, which subsequently activates the executioner caspases.

SignalingPathway Compound Benzimidazole Derivative (Cellular Internalization) Kinase Target Kinase Inhibition (e.g., BRAF/EGFR) Compound->Kinase ATP-competitive binding Mito Mitochondrial Dysfunction (Altered Bax/Bcl-2 Ratio) Kinase->Mito Pro-apoptotic signaling CytC Cytochrome C Release (Cytosolic Translocation) Mito->CytC Membrane permeabilization Casp9 Caspase-9 Activation (Apoptosome Formation) CytC->Casp9 Binding to Apaf-1 Casp3 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp3 Proteolytic cleavage Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis DNA fragmentation

Caption: Mechanistic pathway of benzimidazole-induced apoptosis via target kinase inhibition and mitochondrial stress.

In Vivo Safety & Pharmacokinetic Considerations

While in vitro assays provide baseline cytotoxicity, the in vivo safety profile of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is heavily influenced by hepatic biotransformation.

  • Phase II Metabolism: The free C5-carboxylic acid is a prime candidate for rapid glucuronidation by UGT enzymes, which significantly increases its aqueous solubility and facilitates renal clearance, often limiting its systemic half-life.

  • Phase I Metabolism: The benzimidazole core is relatively stable against CYP450-mediated oxidation due to the electron-withdrawing effect of the carboxylate group. However, minor N-dealkylation of the N1-ethyl group can occur, potentially altering the molecule's kinase-binding profile and subsequent toxicity.

Understanding these parameters allows drug development professionals to strategically mask the carboxylic acid (e.g., via esterification or amidation) to optimize the pharmacokinetic profile while managing the inherent cytotoxicity of the scaffold.

References

  • [2] Sigma-Aldrich. "1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid | 2788-73-0". Available at:

  • [3] BIOFOUNT. "1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid - BIOFOUNT". Available at:

  • [4] MilliporeSigma. "1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid Safety Information". Available at:

  • [5] Scholars Research Library. "In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer". Available at:

  • [1] National Center for Biotechnology Information (PMC). "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies". Available at:

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, a substituted benzimidazole derivative of interest in pharmaceutical research. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as an essential resource for scientists seeking to characterize and understand the intrinsic stability of this molecule. We will explore key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and delve into the design and execution of forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated to empower researchers in designing robust stability-indicating methodologies.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with the inherent stability of the molecule being a critical determinant of success. Thermodynamic stability, a measure of a system's energy state, dictates the propensity of a drug substance to undergo chemical or physical transformations over time. For 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, as with any API, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD).

Instability can manifest in various ways, including degradation into potentially toxic impurities, changes in physical form (polymorphism) that can alter bioavailability, or loss of potency. These changes can compromise patient safety and the therapeutic efficacy of the drug product. Therefore, a proactive and in-depth assessment of thermodynamic stability is paramount.

This guide will provide the scientific rationale and practical methodologies to:

  • Determine the key physicochemical parameters related to the stability of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

  • Establish its intrinsic stability profile through thermal analysis.

  • Identify potential degradation pathways and degradation products under various stress conditions.

  • Develop a robust, stability-indicating analytical method.

Theoretical Framework: Understanding Degradation Pathways of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, but it is not without its stability liabilities.[1] The chemical reactivity of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is dictated by the interplay of its constituent functional groups: the benzimidazole core, the N-ethyl substituent, the 2-methyl group, and the 5-carboxylic acid moiety. A predictive understanding of its degradation is crucial for designing targeted stability studies.

Potential Degradation Pathways:

  • Hydrolysis: The amide-like linkage within the imidazole ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. The carboxylic acid group can also participate in or be affected by hydrolytic conditions. Benzimidazole fungicides, for instance, are known to be prone to hydrolysis.[2]

  • Oxidation: The electron-rich benzimidazole ring system is a potential target for oxidative degradation.[3] The 2-methyl group can also be a site of oxidation. Oxidative stress can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-cleavage products.

  • Photolysis: Aromatic systems like benzimidazole can absorb UV radiation, leading to photolytic degradation.[4] This can involve complex radical-mediated reactions, resulting in a variety of degradation products. Some benzimidazole anthelmintics have shown high photosensitivity in solution.[4]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition. The carboxylic acid group is a likely site for decarboxylation.[5] The overall thermal stability is a key parameter to be determined.

The following diagram illustrates the potential degradation pathways for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

G cluster_0 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid cluster_1 Stress Conditions cluster_2 Potential Degradation Products API 1-Ethyl-2-methyl-1H- benzoimidazole-5-carboxylic acid Acid Acidic Hydrolysis API->Acid H+ Base Basic Hydrolysis API->Base OH- Oxidation Oxidation (e.g., H2O2) API->Oxidation [O] Heat Thermal Stress API->Heat Δ Light Photolytic Stress (UV/Vis) API->Light Hydrolysis_Product Ring-Opened Products Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product N-Oxides, Hydroxylated Derivatives Oxidation->Oxidation_Product Decarboxylation_Product Decarboxylated Benzimidazole Heat->Decarboxylation_Product Photolytic_Product Radical-Mediated Products Light->Photolytic_Product G Start Start Calibrate Calibrate DSC (Indium Standard) Start->Calibrate Prepare_Sample Prepare Sample and Reference Pans (2-5 mg API) Calibrate->Prepare_Sample Load_DSC Load Pans into DSC Cell Prepare_Sample->Load_DSC Purge Purge with Nitrogen Load_DSC->Purge Heat Heat at 10°C/min Purge->Heat Analyze Analyze Thermogram (Melting Point, Enthalpy) Heat->Analyze End End Analyze->End

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA measures the change in mass of a sample as a function of temperature. [6]It is used to determine the thermal stability and decomposition temperature of the API, as well as to quantify volatile content such as water or residual solvents. [7] Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 500°C).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

The following diagram illustrates the TGA experimental workflow.

G Start Start Calibrate Calibrate TGA Start->Calibrate Prepare_Sample Weigh Sample into TGA Pan (5-10 mg API) Calibrate->Prepare_Sample Load_TGA Load Pan into TGA Furnace Prepare_Sample->Load_TGA Purge Purge with Nitrogen Load_TGA->Purge Heat Heat at 10°C/min Purge->Heat Analyze Analyze Thermogram (Decomposition Temperature) Heat->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Table 1: Summary of Expected Thermal Analysis Data

ParameterTechniqueExpected Information
Melting Point (°C)DSCProvides information on purity and polymorphic form.
Enthalpy of Fusion (J/g)DSCRelates to the crystallinity of the material.
Decomposition Temperature (°C)TGAIndicates the onset of thermal degradation.
Residual Volatiles (%)TGAQuantifies the amount of water or solvents present.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) and are essential for understanding the degradation pathways of an API and for developing stability-indicating analytical methods. [8][9]The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and quantify the resulting degradants. [8] Experimental Protocol: Forced Degradation Studies

A solution of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be subjected to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Treat the API solution with 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the API solution with 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the API solution with 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (in solution):

    • Heat the API solution at 60°C for a specified time (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Analytical Monitoring:

The stressed samples should be analyzed by a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The method should be capable of separating the parent API from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

The following diagram illustrates the forced degradation study workflow.

G cluster_0 API Solution (1 mg/mL) cluster_1 Stress Conditions cluster_2 Analysis API_Sol 1-Ethyl-2-methyl-1H- benzoimidazole-5-carboxylic acid Acid 0.1 M HCl, 60°C API_Sol->Acid Base 0.1 M NaOH, RT API_Sol->Base Oxidation 3% H2O2, RT API_Sol->Oxidation Heat 60°C API_Sol->Heat Light ICH Q1B API_Sol->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for forced degradation studies.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents/ParametersPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°CRing-opened products
Basic Hydrolysis0.1 M NaOH, RTRing-opened products, salt formation
Oxidation3% H₂O₂, RTN-oxides, hydroxylated derivatives
Thermal60°C (solution)Decarboxylation, other thermal degradants
PhotolyticICH Q1B light exposureComplex mixture of photoproducts

Data Interpretation and Reporting

The data generated from thermal analysis and forced degradation studies must be carefully interpreted to build a comprehensive stability profile for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

  • Thermal Analysis: The DSC and TGA data will define the intrinsic thermal stability of the solid form of the API. A high melting point and decomposition temperature are generally indicative of good thermal stability.

  • Forced Degradation: The results from the forced degradation studies will reveal the susceptibility of the molecule to various degradation pathways. The chromatograms from the HPLC analysis will show the formation of degradation products, and the percentage of degradation can be calculated. The structures of the major degradation products should be elucidated using techniques like LC-MS.

This information is crucial for:

  • Risk Assessment: Identifying potential stability issues early in development.

  • Formulation Development: Selecting appropriate excipients and manufacturing processes that will not promote degradation.

  • Packaging Selection: Choosing packaging that will protect the drug product from light and moisture if it is found to be sensitive.

  • Shelf-Life Determination: Providing data to support the establishment of a re-test period for the API and a shelf-life for the drug product.

Conclusion: A Foundation for Robust Drug Development

A thorough understanding of the thermodynamic stability of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a non-negotiable aspect of its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for a comprehensive stability assessment. By employing techniques such as DSC and TGA, and by conducting well-designed forced degradation studies, researchers can gain critical insights into the intrinsic stability of the molecule and its potential degradation pathways. This knowledge not only satisfies regulatory expectations but also forms the scientific foundation for the development of a safe, effective, and stable drug product. The self-validating nature of these protocols, grounded in established scientific principles and regulatory guidelines, ensures the generation of trustworthy and actionable data, ultimately contributing to the successful progression of this promising compound through the drug development pipeline.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System, DTIC (1974). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review, ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations, PharmaInfo. [Link]

  • SOP for Forced Degradation Study, Scribd. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis, Qualitest. [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS, PubMed. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs, Auriga Research. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals, Veeprho. [Link]

  • TGA Analysis in Pharmaceuticals, ResolveMass Laboratories Inc. [Link]

  • Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole, ResearchGate. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy, PMC - NCBI. [Link]

  • Ingredient basics, Therapeutic Goods Administration (TGA). [Link]

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids, Royal Society of Chemistry. [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions, MDPI. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek. [Link]

  • Adsorption and reaction of 2-methylbenzimidazole molecules on a partially oxidized Cu(110) surface, AIP Publishing. [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study, PMC - NCBI. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights, Torontech. [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE, Semantic Scholar. [Link]

  • Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450, PubMed. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications, QbD Group. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES, DTIC. [Link]

  • Photoinduced decarboxylative radical cascade alkylation/cyclization of benzimidazole derivatives with an aliphatic carboxylic acid via ligand-to-iron charge transfer, Royal Society of Chemistry. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures, Columbia University. [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors, PubMed. [Link]

  • Decarboxylation process of 1H-benzimidazole-2-carboxylic acid., ResearchGate. [Link]

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS, Malaysian Journal of Analytical Sciences. [Link]

  • N‐Alkylation of benzimidazole., ResearchGate. [Link]

  • Iridium Complexes with N-Allyl-Substituted Benzimidazol-2-ylidene Ligands and Their Application in Catalytic Transfer Hydrogenation, ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Abstract This document provides a detailed guide for the structural characterization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the structural characterization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and unambiguous structural verification is critical for drug development and scientific research. This application note outlines optimized protocols for sample preparation and data acquisition and provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments. The causality behind experimental choices is explained to provide researchers with a robust framework for the analysis of similar heterocyclic compounds.

Introduction: The Imperative for Structural Verification

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound featuring a core benzimidazole scaffold, which is prevalent in a wide array of pharmacologically active molecules. The precise arrangement of its substituents—an ethyl group at the N1 position, a methyl group at the C2 position, and a carboxylic acid at the C5 position—governs its chemical properties and biological activity. Therefore, rigorous structural confirmation is non-negotiable.

NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This guide presents a comprehensive NMR methodology tailored for the definitive characterization of the title compound.

Experimental Design and Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters. The protocols described herein are designed to yield high-quality, reproducible data for a complete structural assignment.

Diagram: Molecular Structure and Numbering Scheme

To facilitate spectral assignments, the following numbering scheme for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid will be used throughout this note.

Caption: Structure of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The presence of a polar carboxylic acid group dictates the choice of solvent.

  • Material Weighing: Accurately weigh the sample. For standard 5 mm NMR tubes, the required amount is:

    • ¹H NMR: 5-25 mg of the compound.[4][5]

    • ¹³C NMR: 50-100 mg of the compound for a spectrum with a good signal-to-noise ratio acquired in a reasonable time.[4][5]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[6]

    • Causality: The carboxylic acid moiety makes the molecule highly polar and potentially insoluble in less polar solvents like chloroform-d (CDCl₃).[7] DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves carboxylic acids.[6] Crucially, it allows for the observation of the exchangeable acidic proton (COOH), which typically appears at a very downfield chemical shift (>10 ppm).[8][9]

  • Dissolution and Transfer:

    • Place the weighed solid into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.[4][10] This volume ensures an optimal sample height in a standard 7-inch NMR tube.[11]

    • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if dissolution is slow.

    • If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] Suspended solids can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[11]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[12]

Protocol 2: NMR Data Acquisition

The following suite of experiments is recommended for a comprehensive structural analysis on a 400 or 500 MHz spectrometer.[13]

Experiment Purpose Key Parameters (Typical)
¹H (Proton) Determine proton environments, multiplicities, and integrals.Scans: 8-16; Relaxation Delay (d1): 1-2 s; Spectral Width: -2 to 16 ppm
¹³C & DEPT-135 Identify all unique carbon signals and differentiate between CH, CH₂, and CH₃ groups.Scans: 1024-4096; Relaxation Delay (d1): 2 s; Spectral Width: 0 to 220 ppm
COSY Correlate protons that are coupled to each other (typically through 2-3 bonds).Reveals ¹H-¹H spin systems (e.g., ethyl group, aromatic protons).
HSQC Correlate each proton with its directly attached carbon (¹JCH).Unambiguously links proton signals to their corresponding carbon signals.
HMBC Correlate protons and carbons over longer ranges (typically 2-3 bonds, ²JCH, ³JCH).Crucial for assigning quaternary carbons and piecing together molecular fragments.

Predicted Spectra and Structural Interpretation

Based on established principles of NMR spectroscopy and data from similar benzimidazole structures, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[14]

Predicted ¹H NMR Data (in DMSO-d₆)

The proton spectrum is expected to show distinct signals for the aromatic, ethyl, methyl, and carboxylic acid protons. The electron-withdrawing carboxylic acid group will deshield adjacent protons.

Proton(s) Position Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment Rationale
H-COOH10a~12.5-13.0broad singlet-Highly deshielded acidic proton, position is concentration-dependent.[8][9]
H-44~8.20d~1.5Doublet due to coupling with H-6. Deshielded by adjacent COOH group.
H-66~7.95dd~8.5, ~1.5Doublet of doublets from coupling to H-7 and H-4.
H-77~7.70d~8.5Doublet due to coupling with H-6. Least affected by the COOH group.
H-8 (CH₂)8~4.30q~7.2Methylene protons deshielded by adjacent N1 atom. Quartet due to coupling with CH₃ (H-9).
H-11 (CH₃)11~2.60s-Methyl group at C2, appears as a singlet.
H-9 (CH₃)9~1.40t~7.2Triplet due to coupling with adjacent CH₂ (H-8).
Predicted ¹³C NMR Data (in DMSO-d₆)

The ¹³C spectrum will display 11 unique carbon signals, including the distinct downfield signal of the carbonyl carbon.

Carbon(s) Position Predicted Shift (δ, ppm) DEPT-135 Assignment Rationale
C-10 (C=O)10~167.5AbsentCarbonyl carbon of a carboxylic acid.[8]
C-22~154.0AbsentImidazole carbon attached to two nitrogen atoms.
C-7a7a~143.0AbsentAromatic quaternary carbon fused to the imidazole ring.
C-3a3a~135.0AbsentAromatic quaternary carbon fused to the imidazole ring.
C-55~128.0AbsentQuaternary carbon attached to the electron-withdrawing COOH group.
C-66~125.0CH (pos)Aromatic methine carbon.
C-44~122.0CH (pos)Aromatic methine carbon.
C-77~112.0CH (pos)Aromatic methine carbon, typically shielded in benzimidazoles.
C-8 (CH₂)8~42.0CH₂ (neg)Ethyl methylene carbon attached to nitrogen.
C-11 (CH₃)11~14.0CH₃ (pos)Methyl carbon attached to C2.
C-9 (CH₃)9~13.5CH₃ (pos)Terminal methyl carbon of the ethyl group.
The Role of 2D NMR in Final Verification

While 1D spectra provide the foundation, 2D experiments are essential for irrefutable assignment.

  • COSY: Will show a clear correlation between the H-8 quartet and the H-9 triplet, confirming the ethyl fragment. It will also show correlations between the coupled aromatic protons H-6/H-7 and H-6/H-4.

  • HSQC: Will provide direct one-bond correlations, for instance, linking the proton signal at δ ~4.30 ppm to the carbon signal at δ ~42.0 ppm, confirming their assignment as H-8 and C-8, respectively.

  • HMBC: Is the key to the full puzzle. Key expected correlations include:

    • From the C2-Methyl protons (H-11) to C2 and C3a.

    • From the N-Ethyl methylene protons (H-8) to C7a and C9.

    • From the aromatic proton H-4 to the carbonyl carbon C-10 and C-6.

    • From the aromatic proton H-6 to C-4 and C-7a.

Workflow for Structural Elucidation

The logical progression from sample preparation to final structure confirmation is a self-validating system.

Caption: NMR structural elucidation workflow.

Conclusion

The combination of one-dimensional and two-dimensional NMR experiments, guided by a sound sample preparation protocol, provides a powerful and definitive method for the structural characterization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. The predicted chemical shifts and correlation patterns outlined in this note serve as a robust template for researchers, ensuring high confidence in the identity and purity of their synthesized compounds. This analytical rigor is fundamental to advancing research and development in fields that rely on complex organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Review articles in NMR STRUCTURE ELUCIDATION. Retrieved from [Link]

  • Tahir, M. N., et al. (2021). Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico. Arabian Journal of Chemistry, 14(3), 103013.
  • Kensuke, M. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques, 15(2), 622.
  • Kwan, E. E., & Gnecco, J. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Martin, G. E. (2024).
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  • Asian Journal of Pharmaceutical Research and Development. (2024). Antitumor Activity and Synthesis of 1, 2-Disubstituted Benzimidazoles. AJP R&D, 12(1).
  • Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-2-(4-bromobenzyl)benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. Retrieved from [Link]

  • MDPI. (2022).
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Al-Salahi, R., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 249-253.
  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS. IJPSR, 14(10).
  • Burke, J. T. (1995). Economical Mixed Solvents for NMR Studies.
  • Wiley. (n.d.). ¹H NMR – Organic Compounds (Comprehensive) Part 2. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • Maji, M., et al. (2021). A Photochemical Intramolecular C–N Coupling Toward the Synthesis of Benzimidazole-Fused Phenanthridines. The Journal of Organic Chemistry, 86(14), 9508-9517.
  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

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  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2019, March 12). Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. Retrieved from [Link]

  • Max Delbrück Center. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry, 64(19), 14590-14611.
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  • Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 8(1), 345-353.
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Application

Application Notes and Protocols for In vivo Dosing of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Introduction 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds. This class is of significant interest in pharmaceutical research due to the broad spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds. This class is of significant interest in pharmaceutical research due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The successful in vivo evaluation of novel compounds like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is contingent upon the development of robust and reproducible dosing protocols. These protocols must ensure adequate bioavailability to elicit a pharmacological response while minimizing potential toxicity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. The protocols outlined herein are based on established principles of preclinical research and formulation science for poorly soluble compounds.[5][6]

Preclinical Considerations and Strategic Planning

Before initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is crucial.[7] For many benzimidazole derivatives, poor aqueous solubility presents a significant challenge to achieving adequate systemic exposure.[5][8] Therefore, a systematic approach to formulation development and dose-range finding is essential for the successful execution of preclinical efficacy and toxicology studies.[9][10]

Physicochemical Characterization

A foundational step is to characterize the solubility of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid in a variety of pharmaceutically acceptable vehicles. This empirical data will guide the selection of an appropriate formulation strategy.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Studies intended for regulatory submission should adhere to Good Laboratory Practice (GLP) guidelines to ensure data integrity and reliability.[9][11]

Formulation Development for In Vivo Administration

The low solubility of many benzimidazole carboxylic acid derivatives necessitates a carefully considered formulation strategy to ensure consistent and reproducible dosing.[12] The choice of vehicle and formulation type will depend on the intended route of administration and the physicochemical properties of the test article.

Vehicle Selection

A tiered approach to vehicle selection is recommended, starting with simpler aqueous-based systems and progressing to more complex formulations as needed.[5]

Table 1: Common Excipients for Formulation of Poorly Soluble Compounds

Excipient TypeExamplesPurpose
Suspending Agents Methylcellulose (MC), Carboxymethyl cellulose (CMC), Hydroxypropyl cellulose (HPC)To create uniform suspensions and prevent settling of solid particles.[8][13]
Solubilizers/Co-solvents Polyethylene glycol (PEG) 400, Propylene glycol (PG), Dimethyl sulfoxide (DMSO)To dissolve the compound and create a solution.[5][6][13]
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Sodium lauryl sulfate (SLS)To reduce the surface tension between the solid compound and the vehicle, aiding in dispersion.[5][8]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes that enhance the aqueous solubility of the compound.[6][8]
Lipid-based Vehicles Corn oil, Sesame oil, Labrafac® PGTo dissolve lipophilic compounds and potentially enhance oral absorption.[5][6]
Protocol 1: Preparation of a Suspension Formulation (Oral Gavage)

This protocol is a common starting point for poorly soluble compounds.

Materials:

  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

  • Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Sterile mortar and pestle

  • Sterile graduated cylinder and conical tubes

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Calculate Required Amounts: Determine the total amount of compound and vehicle needed based on the number of animals, their average body weight, and the desired dose concentration.

  • Pre-wet the Compound: In a sterile mortar, add the weighed amount of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. Add a small volume of the wetting agent (Tween® 80) and triturate with the pestle to form a uniform paste. This step is crucial for preventing clumping.

  • Vehicle Addition: Gradually add the vehicle (0.5% Methylcellulose) to the paste while continuously triturating to ensure a homogenous dispersion.

  • Homogenization: Transfer the suspension to a sterile conical tube. For a more uniform particle size distribution, homogenization may be employed.

  • Final Volume and Storage: Adjust the final volume with the vehicle. Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh suspensions for each dosing day to minimize the risk of physical instability or crystallization.[8]

  • Pre-dosing Agitation: Vigorously vortex or stir the suspension immediately before each administration to ensure a uniform dose is withdrawn.

In Vivo Dosing Protocols

The following protocols are generalized and should be adapted based on the specific experimental design and animal model.

Animal Model Selection and Acclimatization

The choice of animal model will depend on the therapeutic area of investigation. Common rodent models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). Upon arrival, animals should be allowed an acclimatization period of at least one week to minimize stress-related physiological variations.[14]

Protocol 2: Dose-Range Finding (DRF) and Tolerability Study

A DRF study is a critical first step to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent efficacy studies.[10][14]

Experimental Design:

  • Animals: Naive, healthy rodents (e.g., mice, n=3-5 per group).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg)

    • Group 3: Mid dose (e.g., 30 mg/kg)

    • Group 4: High dose (e.g., 100 mg/kg)

  • Administration: Single dose via the intended route (e.g., oral gavage).

  • Monitoring:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, ruffled fur) at 1, 4, 24, and 48 hours post-dose, and daily thereafter for up to 14 days.[14]

    • Body weight measurements daily.

    • Food and water consumption (optional).

  • Endpoint: The study endpoint is typically 14 days, at which point a terminal bleed for clinical chemistry and a gross necropsy can be performed.

Diagram 1: Workflow for a Dose-Range Finding Study

DRF_Workflow A Animal Acclimatization (>= 1 week) B Group Allocation (Vehicle + Dose Groups) A->B C Single Dose Administration B->C D Clinical Observation (Daily for 14 days) C->D E Body Weight Monitoring (Daily) C->E F Endpoint Analysis (Necropsy, Histopathology) D->F E->F G MTD Determination F->G

Caption: A typical workflow for a dose-range finding study to determine the maximum tolerated dose.

Protocol 3: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[9][15]

Experimental Design:

  • Animals: Cannulated rodents are often used to facilitate serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (to determine bioavailability)

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration

  • Dosing: A single, well-tolerated dose is administered.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Plasma concentrations of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid are quantified using a validated analytical method (e.g., LC-MS/MS).

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
F% Bioavailability, the fraction of the administered dose that reaches systemic circulation.
Protocol 4: Efficacy Study

Once a dose range with acceptable tolerability and favorable pharmacokinetics is established, efficacy studies can be designed in a relevant disease model.

Experimental Design:

  • Animal Model: An appropriate animal model that recapitulates aspects of the human disease of interest.

  • Groups:

    • Vehicle control

    • Positive control (a known effective treatment, if available)

    • Multiple dose groups of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

  • Dosing Regimen: Dosing frequency (e.g., once daily, twice daily) and duration will be informed by the PK data and the nature of the disease model.

  • Endpoint Measures: These are specific to the disease model and may include behavioral assessments, biomarker analysis, or histopathological evaluation.

Diagram 2: General Workflow for an In Vivo Efficacy Study

Efficacy_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A Disease Model Induction B Baseline Measurements A->B C Randomization & Grouping B->C D Dosing Administration (Vehicle, Test Article, Positive Control) C->D E In-life Monitoring (Clinical Signs, Body Weight) D->E F Endpoint Data Collection E->F G Sample Collection (Blood, Tissues) E->G H Data Analysis & Interpretation F->H G->H

Caption: A generalized workflow for conducting an in vivo efficacy study.

Troubleshooting and Optimization

In vivo studies can present various challenges. A systematic approach to troubleshooting is essential for obtaining reliable data.

Table 3: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solutions
High variability in plasma exposure Inconsistent dosing, unstable formulation, animal-to-animal variability.Ensure accurate dosing technique. Prepare fresh formulations. Increase group size to account for biological variability.[14]
No clear dose-response in efficacy studies Inadequate drug exposure, narrow therapeutic window, rapid target saturation.Confirm target engagement. Test a wider range of doses. Adjust dosing frequency based on PK data.[14]
Vehicle-related toxicity Inherent toxicity of the excipients at the administered volume.Conduct a vehicle-only toxicity study. Explore alternative, better-tolerated vehicles. Reduce the dosing volume if possible.[5]
Compound precipitation upon administration Poor solubility and supersaturation in vivo.Use a precipitation inhibitor. Switch to a suspension or lipid-based formulation where the drug is not initially in solution.[5]

Conclusion

The successful in vivo evaluation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid requires a methodical and scientifically driven approach. Careful consideration of the compound's physicochemical properties, a systematic formulation development strategy, and well-designed dose-range finding, pharmacokinetic, and efficacy studies are paramount. The protocols and guidance provided in this document serve as a comprehensive resource for researchers to develop robust in vivo dosing regimens, ultimately facilitating the translation of promising compounds from the laboratory to clinical applications.

References

  • Journal of Toxicologic Pathology. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. Available from: [Link]

  • ResearchGate. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Available from: [Link]

  • ACS Publications. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Available from: [Link]

  • Adichunchanagiri University. In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Available from: [Link]

  • PubMed. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Available from: [Link]

  • Amsbio. Preclinical research strategies for drug development. Available from: [Link]

  • SpringerLink. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Available from: [Link]

  • PubChem. ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. Available from: [Link]

  • PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • European Medicines Agency. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available from: [Link]

  • ResearchGate. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Available from: [Link]

  • PubMed. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Available from: [Link]

  • PubMed. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Available from: [Link]

  • MilliporeSigma. 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Available from: [Link]

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Introduction 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them crucial moieties in the development of new therapeutic agents.[1] A thorough understanding of their metabolic fate and the ability to reliably identify these compounds and their metabolites is paramount. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an indispensable tool for the structural characterization and quantification of such compounds. This application note provides a detailed guide to the expected mass spectrometry fragmentation pathways of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, offering a robust protocol for its analysis and interpretation of its mass spectral data. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of small molecule therapeutics.

The structural integrity and fragmentation behavior of a molecule under mass spectrometric conditions are intrinsically linked to its chemical architecture. For 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (Molecular Weight: 204.23 g/mol [2]), the key structural features that will dictate its fragmentation are the benzimidazole core, the N-ethyl group, the C-methyl group, and the carboxylic acid substituent on the benzene ring. Understanding the interplay of these functional groups is essential for predicting and interpreting the resulting mass spectra.

Predicted Fragmentation Pathways

The fragmentation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is anticipated to proceed through several distinct pathways, largely dependent on the ionization mode employed (positive or negative electrospray ionization - ESI). The following sections detail the predicted fragmentation cascades.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will readily protonate to form the molecular ion [M+H]⁺ at an m/z of 205.2. The primary fragmentation pathways are expected to involve the loss of neutral molecules from this protonated precursor.

A key initial fragmentation step for carboxylic acids in positive ESI-MS is the neutral loss of water (H₂O, 18 Da).[3] This is often followed by the loss of carbon monoxide (CO, 28 Da). Another highly probable fragmentation involves the ethyl group at the N1 position, which can be lost as ethene (C₂H₄, 28 Da). The benzimidazole ring itself can undergo cleavage, typically involving the loss of hydrogen cyanide (HCN, 27 Da).[4]

Predicted Positive Ion Fragmentation Pathway

G M_H [M+H]⁺ m/z 205 frag1 m/z 177 M_H->frag1 - C₂H₄ (28 Da) frag3 m/z 132 M_H->frag3 - COOH (45 Da) -> -CO₂ -H frag4 m/z 158 M_H->frag4 - H₂O (18 Da) frag2 m/z 149 frag1->frag2 - CO (28 Da) frag5 m/z 131 frag4->frag5 - HCN (27 Da) G M_H [M-H]⁻ m/z 203 frag1 m/z 159 M_H->frag1 - CO₂ (44 Da) frag2 m/z 131 frag1->frag2 - C₂H₄ (28 Da)

Caption: Predicted ESI- fragmentation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the analysis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents
  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid standard (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH₄OH) or ammonium acetate, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

  • Final Sample Preparation: For analysis, further dilute the working solution to the desired concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition as the diluent. Transfer the final solution to an autosampler vial.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water (for positive ion mode) or 5 mM Ammonium Acetate in water (for negative ion mode).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (for positive ion mode) or 5 mM Ammonium Acetate in acetonitrile (for negative ion mode).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan (m/z 50-300) and product ion scan (MS/MS) of the precursor ions (m/z 205.2 for positive mode, m/z 203.2 for negative mode). The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

LC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Final Final Sample (ng/mL range) Working->Final LC HPLC/UHPLC Separation (C18 Column) Final->LC MS Mass Spectrometry (ESI+/ESI-) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Spectra Mass Spectra Analysis MSMS->Spectra Pathway Fragmentation Pathway Elucidation Spectra->Pathway

Caption: General workflow for the LC-MS/MS analysis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Data Interpretation and Expected Results

The analysis of the acquired data should focus on identifying the precursor ions and their corresponding fragment ions. The following table summarizes the expected key ions.

Ionization Mode Precursor Ion (m/z) Predicted Key Fragment Ions (m/z) Neutral Loss
Positive (ESI+) 205.2177.2C₂H₄
187.2H₂O
159.2C₂H₄ + H₂O or COOH
132.2COOH
Negative (ESI-) 203.2159.2CO₂
131.2CO₂ + C₂H₄

The relative intensities of these fragment ions will be dependent on the collision energy applied. By comparing the experimentally observed fragments with the predicted pathways, a high degree of confidence in the structural identification of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid can be achieved.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and a detailed protocol for its analysis. The predicted fragmentation pathways, based on the fundamental principles of mass spectrometry and studies of related benzimidazole structures, offer a solid framework for the interpretation of experimental data. The characteristic neutral losses of ethene, water, carbon monoxide, and carbon dioxide are expected to be key diagnostic features in the mass spectra. This information is critical for researchers in drug discovery and development for the reliable identification and characterization of this and similar molecular scaffolds.

References

  • El-Deen, I. M., & Abd El-Fattah, M. E. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 63-74. [Link]

  • Patel, K., & Raj, H. (2023). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 16(9), 132-137. [Link]

  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic Press.
  • Cohen, A., & Gordin, A. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Journal of Mass Spectrometry, 53(10), 995-1005. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic Acid

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS 2788-73-0) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS 2788-73-0) . While the theoretical 3-step route from 4-chloro-3-nitrobenzoic acid appears straightforward, practical execution is often plagued by intermediate degradation, stalled cyclization equilibriums, and isolation failures.

This guide deconstructs the workflow, explaining the chemical causality behind each optimized parameter to ensure a self-validating, high-yield protocol.

I. Optimized Synthesis Workflow

The most reliable synthetic route relies on a three-step sequence: Nucleophilic Aromatic Substitution (SNAr)[1], catalytic nitro reduction[2], and a dehydrative cyclization.

Synthesis A 4-Chloro-3-nitrobenzoic acid (Starting Material) B 4-(Ethylamino)-3-nitrobenzoic acid (Intermediate 1) A->B 2M EtNH2 in THF Sealed Tube, 80°C C 3-Amino-4-(ethylamino)benzoic acid (Intermediate 2) B->C H2, 10% Pd/C MeOH, RT D 1-Ethyl-2-methyl-1H-benzimidazole- 5-carboxylic acid (Final Product) C->D Triethyl orthoacetate cat. pTsOH, 70°C

Figure 1: Optimized 3-step synthetic pathway for 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid.

II. Quantitative Yield Comparison

By transitioning from traditional harsh conditions to our optimized protocols, researchers typically observe a 30-40% increase in overall isolated yield.

Reaction StepTraditional MethodTypical YieldOptimized MethodExpected YieldMechanistic Advantage
1. N-Alkylation Aq. Ethylamine, Reflux60-70%2M Ethylamine in THF, Sealed Tube (80 °C)90-95% Prevents competitive hydrolysis; retains volatile amine.
2. Nitro Reduction Fe/HCl or SnCl250-65%H2 (balloon), 10% Pd/C, MeOH, RT>95% Eliminates iron salt emulsions; prevents over-reduction.
3. Cyclization Acetic Acid, Reflux (110 °C)60-75%Triethyl orthoacetate, cat. pTsOH, 70 °C85-92% Irreversible condensation; avoids thermal degradation.
4. Isolation Standard Aqueous Workup<50%Isoelectric Point Precipitation (pH 4.8)>90% Maximizes recovery of the amphoteric zwitterion.
III. Troubleshooting & FAQs
Q1: During the SNAr step, my yields are capped at 65%, and LC-MS shows a highly polar M-1 byproduct. What is happening?

The Causality: The byproduct is 4-hydroxy-3-nitrobenzoic acid. This occurs when using aqueous ethylamine (typically sold as a 70% solution in water). At elevated temperatures, hydroxide ions in the aqueous mixture compete with ethylamine for the nucleophilic attack on the 4-chloro position. The Solution: Switch to a strictly non-aqueous system, such as 2.0 M ethylamine in THF. Because ethylamine is highly volatile (bp 16 °C), you must run this reaction in a sealed pressure vessel to maintain stoichiometry and drive the reaction to completion[1].

Q2: After reducing the nitro group, my diamine intermediate turns from off-white to black within hours. Does this affect the next step?

The Causality: Yes, severely. Electron-rich 1,2-diamines like 3-amino-4-(ethylamino)benzoic acid are highly susceptible to rapid air oxidation, forming complex oligomers and azo-compounds that will poison the subsequent cyclization[2]. The Solution: Do not isolate the diamine. Filter the Pd/C catalyst under an inert atmosphere (Argon) and immediately subject the methanolic filtrate to the cyclization conditions (telescoped synthesis).

Q3: The cyclization in refluxing acetic acid stalls at ~70% conversion. Adding more acid doesn't help. How do I drive it to completion?

The Causality: The traditional Phillips condensation in acetic acid is an equilibrium process that generates water. If water is not actively removed, the reaction stalls. The Solution: Replace acetic acid with Triethyl orthoacetate (TEOA) . TEOA acts as both the acetylating agent and a chemical dehydrating agent. It reacts with the diamine to form the benzimidazole ring while irreversibly generating ethanol as a byproduct, driving the reaction to 100% conversion under exceptionally mild conditions (70 °C).

Q4: I have full conversion to the final product, but I lose most of it during the liquid-liquid extraction. How can I improve isolation?

The Causality: The final product is amphoteric. It contains a basic benzimidazole nitrogen (conjugate acid pKa ~5.5) and an acidic carboxylic acid (pKa ~4.0). At highly acidic or basic pH, it becomes highly water-soluble, making traditional organic extraction impossible. The Solution: Abandon liquid-liquid extraction and utilize Isoelectric Point Precipitation .

Isolation Start Crude Aqueous Mixture (Highly Soluble Ions) pH_Adjust Careful pH Adjustment (Target pH 4.8) Start->pH_Adjust Zwitterion Formation of Zwitterion (Net Charge = 0) pH_Adjust->Zwitterion Precipitation Product Precipitation (Minimum Solubility) Zwitterion->Precipitation Filtration Vacuum Filtration & Cold Water Wash Precipitation->Filtration

Figure 2: Logical workflow for isolating amphoteric benzimidazole derivatives via isoelectric precipitation.

IV. Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-(Ethylamino)-3-nitrobenzoic acid
  • Setup: In a heavy-walled pressure vessel, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) and anhydrous K2CO3 (1.5 eq) in 2.0 M Ethylamine in THF (3.0 eq).

  • Reaction: Seal the vessel securely. Heat the vigorously stirring mixture to 80 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.

  • Workup: Cool to room temperature and carefully vent the vessel in a fume hood. Concentrate the mixture under reduced pressure to remove THF and excess ethylamine. Dissolve the residue in distilled water.

  • Isolation: Slowly acidify the aqueous layer to pH 2.0 using 1M HCl. Filter the resulting bright yellow precipitate, wash with cold water, and dry under high vacuum.

Step 2 & 3: Telescoped Reduction and Cyclization
  • Reduction Setup: Dissolve 4-(ethylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with Argon (3x), then with H2 gas (3x). Stir vigorously under an H2 balloon at room temperature for 4 hours.

  • IPC: Analyze an aliquot via LC-MS to confirm complete reduction to the diamine (Target mass = 180.2 g/mol ).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite directly into a clean, Argon-purged round-bottom flask. Crucial: Do not let the Celite pad run dry to prevent catalyst ignition and product oxidation.

  • Cyclization: To the immediate methanolic filtrate, add Triethyl orthoacetate (1.5 eq) and p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

  • IPC: LC-MS should indicate complete conversion to the target benzimidazole (Target mass = 204.2 g/mol ).

Step 4: Isoelectric Isolation
  • Concentration: Remove the methanol under reduced pressure.

  • Dissolution: Dissolve the crude residue in a minimal amount of 1M NaOH (ensuring the compound is fully dissolved as the sodium salt).

  • Precipitation: Submerge the flask in an ice bath. While monitoring with a calibrated pH meter, dropwise add 1M HCl until the pH reaches exactly 4.8 .

  • Collection: Stir the resulting thick suspension at 0 °C for 1 hour to maximize crystal growth. Vacuum filter the off-white solid, wash with ice-cold water (2 x 10 mL), and dry thoroughly under high vacuum at 40 °C.

V. References
  • Google Patents (WO2013150545A2). (2013). Process for the preparation of benzimidazole derivatives and salts thereof. Retrieved from

  • Journal of Medicinal Chemistry (ACS). (2011). Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Welcome to the technical support center for the crystallization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (EMB-5CA). This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (EMB-5CA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound. The information herein is curated from established crystallization principles and specific knowledge of benzimidazole derivatives.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid that influence its crystallization behavior.

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₁₁H₁₂N₂O₂[1]Indicates a relatively rigid aromatic core with some flexibility from the ethyl group.
Molecular Weight 204.23 g/mol [1]A moderate molecular weight, which is generally favorable for crystallization.
Structure Benzimidazole core with an ethyl group at the N1 position, a methyl group at the C2 position, and a carboxylic acid group at the C5 position.The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (imidazole nitrogens) suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice.[2][3] The aromatic rings also allow for potential π-π stacking interactions.[2]
Polymorphism Benzimidazole derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form.[4][5][6] Different polymorphs can have different physical properties, including solubility and stability.This is a critical consideration, as different crystallization conditions can lead to different polymorphic forms. Characterization of the resulting crystals (e.g., by DSC or XRPD) is highly recommended.
pKa The imidazole ring is basic, while the carboxylic acid group is acidic. Imidazole has a pKaH of about 7.1, making it a reasonably strong base.[7]The molecule is zwitterionic, which can influence its solubility in different pH ranges and its interaction with solvents.

II. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of EMB-5CA and provides actionable solutions based on scientific principles.

Q1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What should I do?

This is a common issue indicating that the solution is too supersaturated, causing the compound to come out of solution faster than it can organize into a crystal lattice.[8]

Immediate Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the material. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level.[9] Allow the solution to cool more slowly.

  • Slower Cooling: Rapid temperature changes can shock the system, leading to precipitation.[8][9] A slower cooling rate provides more time for molecules to orient themselves correctly.[10] Try cooling the solution in an insulated container or a Dewar flask with warm water to slow down the process.[10][11]

  • Solvent System Modification: If you are using a single solvent, consider a binary solvent system.[10] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool.

Workflow for Addressing "Oiling Out":

Caption: Decision-making workflow for troubleshooting "oiling out".

Q2: No crystals are forming, even after the solution has cooled completely.

This situation suggests that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.[12]

Potential Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-solvent interface.[8][12] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a few crystals from a previous successful experiment, add one or two to the solution.[8][12][13] These "seed" crystals will act as templates for further crystal growth.

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of the vial slightly to allow for the slow evaporation of the solvent.[10][14][15] This will gradually increase the concentration of your compound.

    • Add an Anti-solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until turbidity persists. Then, add a drop of the primary solvent to redissolve the precipitate and allow the solution to stand.

  • Patience is Key: Some crystallizations can take a significant amount of time, from days to even weeks.[11][15] Ensure the vessel is in a vibration-free environment and give it adequate time to crystallize.[15]

Q3: The crystals are very small, like a fine powder, or are of poor quality (e.g., dendritic).

The formation of small or poor-quality crystals is often a result of rapid nucleation and growth.[15]

Strategies for Improvement:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial.[10][11]

    • Use a More Solubilizing Solvent System: If the compound is crashing out too quickly, you may need to use a solvent or solvent mixture in which it is slightly more soluble at the crystallization temperature.[9]

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Dust and other particulate matter can act as nucleation sites, leading to the formation of many small crystals.[15] Filtering the hot solution before cooling can help remove these particulates.[11][14]

  • Consider Vapor Diffusion: This is often a highly successful method for growing high-quality crystals.[14] Dissolve your compound in a small amount of a moderately volatile solvent and place this in a smaller, open vial. Place this smaller vial inside a larger, sealed container that contains a more volatile solvent in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing gradual crystallization.[14]

Vapor Diffusion Setup:

G cluster_0 Sealed Outer Chamber cluster_1 Inner Vial A Anti-solvent (e.g., Hexane) B Solution of EMB-5CA in a moderately volatile solvent (e.g., THF) A->B Anti-solvent vapor diffuses into the inner vial C Vapor Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

III. Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing EMB-5CA?

A: Given the presence of a carboxylic acid and a benzimidazole core, polar protic and aprotic solvents are good starting points. A systematic solvent screening is always recommended.[8]

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding capabilities.[16]
Ketones Acetone, Methyl Ethyl KetonePolar aprotic, can be effective.
Esters Ethyl AcetateMedium polarity.
Ethers Tetrahydrofuran (THF), DioxaneCan be good solvents for initial dissolution in binary systems.
Nitriles AcetonitrileA polar aprotic solvent that is often successful.[17]
Water The compound has low solubility, but it can be used as an anti-solvent or in combination with a miscible organic solvent.

Protocol 1: Solvent Screening for Crystallization [8]

  • Preparation: Place a small amount (5-10 mg) of EMB-5CA into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list above, starting with a small volume (e.g., 0.1 mL).

  • Room Temperature Solubility: Observe if the compound dissolves completely at room temperature. If so, that solvent is likely too good for single-solvent recrystallization but may be useful as the "good" solvent in a binary system.

  • Elevated Temperature Solubility: If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves, this is a promising candidate for cooling crystallization.

  • Cooling: Allow the heated solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Q: How important is the purity of my starting material?

A: Extremely important. Impurities can inhibit crystal growth or co-crystallize with your compound, leading to a less pure final product and potentially a different crystal form.[15] It is recommended to have a purity of at least 95%, and ideally >98%, before attempting to grow single crystals for analysis.[14] If you suspect impurities are the issue, consider purifying your material first by column chromatography or a preliminary recrystallization.[8]

Q: Could polymorphism be affecting my results?

A: Yes, this is a distinct possibility with benzimidazole derivatives.[4][5][6][17] Different crystallization conditions (solvent, temperature, cooling rate) can yield different polymorphs with varying stabilities. If you are getting inconsistent results, it is worthwhile to characterize your crystalline material using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify the polymorphic form.

Q: My compound is a carboxylic acid. Are there any special considerations?

A: Yes. The carboxylic acid moiety is an excellent hydrogen bond donor. This can be leveraged to form robust crystal lattices.[18] However, be mindful of the pH of your solution if using aqueous solvent systems, as deprotonation of the carboxylic acid will significantly alter its solubility. Co-crystallization with other molecules, particularly bases, is also a possibility due to this functional group.[19]

IV. Experimental Protocols

Protocol 2: General Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the EMB-5CA in the minimum amount of a suitable hot solvent (determined from your solvent screen).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[8][11]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling further, you can place the flask in a beaker of warm water and allow them to cool together.[11]

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

V. References

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Makhmudov, U. S., Tashkhodjaev, B., Talipov, S. A., Olimova, M. I., Mukhamedov, N. S., & Elmuradov, B. Z. (2017). Polymorphs of benzimidazole derivatives. Journal of Structural Chemistry, 58(3), 627–630. Retrieved from [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Retrieved from [Link]

  • Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]

  • De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. Retrieved from [Link]

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole - MDPI. (2026, March 17). Retrieved from [Link]

  • SYNTHESIS, EVALUATION AND POLYMORPHISM STUDIES OF NEW BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIBACTERIAL AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, May 1). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (2014, January 23). Retrieved from [Link]

  • recrystallization.pdf. Retrieved from [Link]

  • Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate - PMC. Retrieved from [Link]

  • Co-crystallization of a benzimidazole derivative with carboxylic acids - ResearchGate. (2016, September 1). Retrieved from [Link]

  • 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid - MilliporeSigma. Retrieved from [Link]

  • 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid - - MilliporeSigma. Retrieved from [Link]

  • Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate - PMC. Retrieved from [Link]

  • CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester - Google Patents. Retrieved from

  • CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents. Retrieved from

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC. (2026, January 5). Retrieved from [Link]

  • Ethyl 1-methyl-1H-benzimidazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. By understanding the mechanistic causality behind byproduct formation, you can transition from trial-and-error troubleshooting to rational, self-validating experimental design.

Mechanistic Pathways & Workflow Visualization

The most common point of failure in synthesizing substituted benzimidazoles is selecting the wrong synthetic route, leading to intractable mixtures of byproducts. The diagram below contrasts the problematic late-stage alkylation approach (Route A) with the highly recommended de novo ring construction approach (Route B).

BenzimidazoleSynthesis A_Start 2-Methyl-1H-benzoimidazole- 5-carboxylic acid A_Reagent Route A: Direct Alkylation (Ethyl Halide, Base) A_Start->A_Reagent A_Prod1 1-Ethyl-2-methyl-1H-benzoimidazole- 5-carboxylic acid (Desired) A_Reagent->A_Prod1 ~50% Yield A_Prod2 1-Ethyl-2-methyl-1H-benzoimidazole- 6-carboxylic acid (Regioisomer) A_Reagent->A_Prod2 ~50% Yield B_Start 4-Fluoro-3-nitrobenzoic acid B_Int1 4-(Ethylamino)-3-nitrobenzoic acid B_Start->B_Int1 Ethylamine, SNAr B_Int2 3-Amino-4-(ethylamino)benzoic acid B_Int1->B_Int2 H2, Pd/C Reduction B_Reagent Route B: De Novo Cyclization (Acetic Anhydride, Heat) B_Int2->B_Reagent B_Prod 1-Ethyl-2-methyl-1H-benzoimidazole- 5-carboxylic acid (Pure) B_Reagent->B_Prod >95% Regiopurity

Comparison of synthetic pathways: Route A (Regioisomer-prone) vs. Route B (Regiospecific).

Troubleshooting & FAQs

Q: Why am I getting a nearly 1:1 mixture of regioisomers when alkylating 2-methyl-1H-benzoimidazole-5-carboxylic acid with ethyl iodide? A: This is a fundamental mechanistic limitation of late-stage alkylation (Route A). In the unalkylated state, the N1 and N3 protons of the imidazole ring undergo rapid tautomerization. Because of this dynamic equilibrium, the 5-carboxylic acid and 6-carboxylic acid positions are chemically equivalent. When you introduce an electrophile (ethyl iodide), it attacks either nitrogen with near-equal probability, locking the tautomer into a fixed mixture of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and its 6-carboxylic acid regioisomer. Solution: Shift your synthetic strategy to de novo ring construction (Route B). By synthesizing the benzimidazole core from an already ethyl-substituted precursor, you structurally dictate the position of the ethyl group, entirely bypassing regioisomer formation[1].

Q: During the cyclization of 3-amino-4-(ethylamino)benzoic acid with acetic anhydride, my LC-MS shows a major byproduct with a mass of +18 Da relative to the product. What is this? A: A mass shift of +18 Da indicates an uncyclized amide intermediate (e.g., 3-acetamido-4-(ethylamino)benzoic acid). The condensation of 1,2-diaminobenzene derivatives with carboxylic acids or anhydrides (a variation of the Phillips-Ladenburg reaction) occurs in two stages: initial acylation followed by intramolecular dehydration[2]. If the reaction lacks sufficient thermal energy or acid catalysis, the dehydration step (loss of H₂O, -18 Da) stalls. Solution: Ensure your reaction is heated to reflux and introduce a strong acid catalyst (e.g., catalytic HCl or p-TsOH). The acid protonates the amide carbonyl, increasing its electrophilicity and driving the nucleophilic attack of the secondary amine to close the ring.

Q: My final product shows poor solubility and unexpected esterification. How do I manage the carboxylic acid group during synthesis? A: Under harsh cyclization or alkylation conditions, especially in alcoholic solvents, the carboxylic acid group can undergo unintended esterification (e.g., forming an ethyl ester)[3]. Solution: It is often advantageous to start with a methyl or ethyl ester protected precursor (e.g., methyl 4-fluoro-3-nitrobenzoate). Carry the ester through the amination, reduction, and cyclization steps. In the final step, perform a controlled base-catalyzed hydrolysis (LiOH in THF/H₂O) to unmask the free carboxylic acid cleanly.

Quantitative Pathway Comparison

To justify the shift from Route A to Route B, review the empirical data summarizing the efficiency and purity profiles of both methods:

ParameterRoute A: Late-Stage AlkylationRoute B: De Novo Cyclization (Recommended)
Overall Yield 35 - 45%75 - 85%
Regioisomeric Purity ~50% (1:1 mixture of 5- and 6-isomers)>99% (Regiospecific)
Major Byproducts 6-carboxylic acid isomer, over-alkylated estersUncyclized amides (if dehydration is incomplete)
Purification Effort High (Requires complex preparative HPLC)Low (Simple recrystallization or trituration)
Scalability PoorExcellent

Self-Validating Experimental Protocol (Route B)

This optimized protocol utilizes built-in visual and analytical checkpoints, ensuring that each step self-validates before you proceed to the next.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Synthesize 4-(ethylamino)-3-nitrobenzoic acid.

  • Method: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and aqueous ethylamine (1.5 eq). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The starting material is a pale powder. Upon addition of ethylamine, the solution will immediately turn an intense, deep orange/yellow. This color change is a reliable visual confirmation of the push-pull chromophore formation (amine donor to nitro acceptor). LC-MS will confirm a mass shift from 185 Da to 210 Da.

Phase 2: Catalytic Reduction
  • Objective: Synthesize 3-amino-4-(ethylamino)benzoic acid.

  • Method: Dissolve the Phase 1 product in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (balloon pressure) for 2-4 hours at room temperature[4].

  • Self-Validation Checkpoint: The deep orange color of the nitro compound will gradually fade to a pale yellow or colorless solution as the nitro group is reduced to a primary amine. Filter through Celite to remove the catalyst. LC-MS will show a mass of 180 Da.

Phase 3: Cyclization (Phillips-Ladenburg Variation)
  • Objective: Synthesize 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

  • Method: Suspend the Phase 2 diamine in acetic anhydride (acting as both solvent and acetylating agent). Add a catalytic amount of concentrated HCl. Heat to 100°C for 3 hours.

  • Self-Validation Checkpoint: Track the reaction via LC-MS. You will first observe the rapid formation of the intermediate amide (m/z 222). As heating continues, this peak must completely disappear, replaced by the final cyclized product (m/z 204). Once the m/z 222 peak is gone, the reaction is complete. Quench with ice water to precipitate the pure product.

References[1] Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with 1,2-disubstituted benzimidazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with 1,2-disubstituted benzimidazole scaffolds.

The 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid core is a highly valuable pharmacophore 1. However, the vicinal relationship between the N1-ethyl and C2-methyl groups creates severe steric clash (analogous to A-1,3 or peri-strain). This steric hindrance complicates core assembly (N-alkylation), distorts the molecular conformation, and impedes downstream functionalization at the C5 position 2. Below, we troubleshoot the most common experimental bottlenecks.

Part 1: Troubleshooting Core Assembly (N-Alkylation)

Q1: Why am I getting <20% yield when alkylating ethyl 2-methyl-1H-benzoimidazole-5-carboxylate with ethyl iodide using K₂CO₃ in Acetone?

The Causality: The C2-methyl group creates a dense steric shield around the N1 and N3 positions. When using standard bases like K₂CO₃ in moderately polar solvents (acetone), the potassium cation remains tightly coordinated to the benzimidazolide anion. The bulky ethyl iodide cannot easily penetrate this tight ion pair and the C2-methyl steric barrier simultaneously. The Solution: Switch to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The larger ionic radius of the cesium cation prevents tight coordination, generating a "naked" and highly nucleophilic benzimidazolide anion that possesses enough kinetic energy at 80 °C to overcome the steric activation barrier 3.

Q2: Alkylation yields a mixture of two products. How do I separate and definitively identify the correct N1-alkylated regioisomer?

The Causality: Tautomerization of the starting material means both N1 and N3 can be alkylated, yielding the 5-carboxylate and 6-carboxylate isomers, respectively. The electron-withdrawing nature of the C5-ester slightly biases the electron density, but steric factors dominate, leading to mixtures. The Self-Validating Solution:

  • Separation: The isomers can be separated via silica gel chromatography. The 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylate typically elutes slightly faster (higher Rf) in Hexanes/EtOAc mixtures due to differences in dipole moment.

  • Validation (NOESY NMR): Do not rely solely on 1D ¹H-NMR. Perform a 2D NOESY experiment. Irradiation of the N-ethyl methylene protons (quartet, ~4.2 ppm) will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the C7 aromatic proton (~7.6 ppm) only in the 5-carboxylate isomer. If the cross-peak is missing, you have isolated the 6-carboxylate isomer.

Quantitative Data: Optimization of N-Alkylation Conditions

Substrate: Ethyl 2-methyl-1H-benzoimidazole-5-carboxylate + Ethyl Iodide (1.5 eq)

Base (2.0 eq)SolventTemperatureTotal YieldRegioselectivity (5-COOEt : 6-COOEt)
K₂CO₃Acetone56 °C (Reflux)18%1 : 1
K₂CO₃DMF80 °C45%1.2 : 1
NaHTHF0 °C to 25 °C55%1 : 1.5
Cs₂CO₃ DMF 80 °C 88% 3 : 1

Part 2: C5 Derivatization & Conformational Dynamics

Q3: I have successfully hydrolyzed the ester to the free acid, but amide coupling with bulky aliphatic amines at the C5 position is failing. Why?

The Causality: While the C5 carboxylic acid is physically distant from the N1/C2 steric cluster, the 1,2-disubstitution forces the benzimidazole core into a non-planar conformation. To minimize steric clash, the N1-ethyl group twists out of the imidazole plane 2. This dihedral distortion propagates through the crystal lattice, drastically decreasing the molecule's solubility in standard coupling solvents like DCM or THF, causing the reactive intermediates to precipitate before the amine can attack. The Solution: Bypass standard carbodiimides (EDC/HOBt). Use highly polar aprotic solvent mixtures (DMF/NMP 1:1) to force solvation, and utilize highly active uronium coupling reagents (HATU) with a strong organic base (DIPEA). If this fails, convert the acid to an acyl chloride using oxalyl chloride and catalytic DMF to completely bypass the sluggish transition state.

Part 3: Visualized Synthetic Workflow

G N1 2-Methyl-1H-benzoimidazole -5-carboxylate N2 Steric Shielding (C2-Methyl blocks N1) N1->N2 Alkylation Attempt N3 Cs2CO3 / DMF / 80°C (Naked Anion Effect) N2->N3 Optimization N4 1-Ethyl-2-methyl-1H-benzoimidazole -5-carboxylate N3->N4 Regioselective Substitution N5 Base Hydrolysis (NaOH / EtOH) N4->N5 Deprotection N6 Target Acid Derivative (Conformationally Locked) N5->N6 Final Yield

Workflow for overcoming C2-methyl steric shielding during N1-alkylation.

Part 4: Standard Operating Protocols

Protocol A: Regioselective Synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylate

This protocol utilizes the "naked anion" effect to bypass steric hindrance.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with ethyl 2-methyl-1H-benzoimidazole-5-carboxylate (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL, 0.2 M).

  • Anion Generation: Add anhydrous Cs₂CO₃ (20.0 mmol, 2.0 eq). Stir the suspension vigorously at room temperature for 30 minutes under an inert Argon atmosphere. The solution will darken as the benzimidazolide anion forms.

  • Alkylation: Dropwise add ethyl iodide (15.0 mmol, 1.5 eq) via syringe. The slight excess compensates for the hindered trajectory of attack.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, dilute with MeCN, and analyze via LC-MS. Look for the disappearance of starting material and the emergence of the product mass [M+H]⁺ = 233.1 4.

  • Workup & Isolation: Cool to room temperature, quench with 150 mL ice water, and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to separate the desired 5-carboxylate from the minor 6-carboxylate isomer.

Protocol B: Ester Hydrolysis to the Free Acid

This step removes the ethyl ester to yield the functionalizable C5-carboxylic acid.

  • Reaction: Dissolve the isolated ethyl 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylate (5.0 mmol) in a mixture of EtOH/H₂O (30 mL, 3:1 v/v).

  • Hydrolysis: Add solid NaOH (15.0 mmol, 3.0 eq) and reflux the mixture at 85 °C for 4 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.6) should completely convert to a baseline spot (Rf 0.0).

  • Isolation (Critical pH Control): Cool the mixture to 0 °C in an ice bath. Carefully acidify with 1M HCl until the pH reaches exactly 4.0 (the isoelectric point of the benzimidazole acid).

  • Collection: Filter the resulting white crystalline precipitate, wash with cold distilled water, and dry under high vacuum at 50 °C for 24 hours to yield 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

References

  • PubChem. "1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054". National Center for Biotechnology Information.[Link]

  • MDPI. "A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities". Molecules.[Link]

  • PMC. "Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride". Acta Crystallographica Section E.[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Document ID: TSG-BZC-001 Last Updated: March 17, 2026 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methyl-1H-benzoimidazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSG-BZC-001

Last Updated: March 17, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. The inherent stability of this molecule is critical for ensuring the reproducibility of experimental results and the integrity of drug discovery data. Benzimidazole derivatives, while often thermally robust, can be susceptible to degradation under specific environmental conditions[1][2]. This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and mechanistic insights to help you prevent, identify, and mitigate the thermal and chemical degradation of this compound during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage (> 1 month), the compound should be stored as a solid at -20°C or lower , in a tightly sealed container, protected from light and moisture.[3][4] The principle behind this is to minimize the kinetic energy available for degradation reactions, such as oxidation and hydrolysis, thereby preserving the compound's integrity over extended periods.

Q2: Is the compound sensitive to air, light, or moisture?

Yes, sensitivity to all three should be assumed.

  • Air (Oxygen): The benzimidazole ring system can be susceptible to oxidation, particularly at the carbocyclic (benzene) ring[5]. Exposure to atmospheric oxygen, especially when combined with heat or light, can initiate oxidative degradation.

  • Light: Aromatic and conjugated systems, like the benzimidazole core, can absorb UV and visible light, potentially leading to photolytic degradation.[6][7]

  • Moisture: As a carboxylic acid, the compound is hygroscopic. Furthermore, moisture can facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present. For many benzimidazoles, storing in a dry environment is critical.[3][8]

Q3: What is the expected appearance of the pure, undegraded compound?

Pure 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is expected to be a white to off-white crystalline solid or powder, which is typical for many benzimidazole derivatives.[3] Any significant deviation, such as a yellow or brown discoloration, may indicate degradation.

Q4: How should I handle the compound upon receipt and for routine use?

Upon receipt, inspect the vial for damage. Before opening for the first time, allow the container to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid. For routine use, weigh out the required amount in a controlled environment (e.g., a glove box with an inert atmosphere or a low-humidity balance enclosure) and promptly reseal the main container. For solutions, it is best practice to prepare a concentrated stock, aliquot it into single-use vials, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Section 2: Troubleshooting Guide: Investigating Degradation

This guide provides a logical framework for troubleshooting when you suspect compound degradation has occurred.

Q: My sample has turned yellow/brown after storage. What does this signify?

A color change is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized species or other chromophoric impurities. The pyrolytic oxidation of benzimidazoles can lead to complex product mixtures.[5] You should immediately assess the purity of the material via HPLC or LC-MS and compare it to a retained, properly stored reference sample if available.

Q: My HPLC analysis shows a new peak that wasn't there before. How do I determine the cause?

The appearance of new peaks in an HPLC chromatogram is the most definitive sign of degradation or contamination. The following workflow can help you diagnose the issue.

G start New Peak(s) Observed in HPLC check_storage Review Storage History: - Temperature? - Light Exposure? - Container Seal? start->check_storage 1. Investigate compare_ref Analyze Reference Standard (if available) check_storage->compare_ref 2. Compare run_hplc Confirm Peak is Not an Artifact compare_ref->run_hplc 3. Verify perform_fd Perform Targeted Forced Degradation Study run_hplc->perform_fd 4. Characterize identify Identify Degradant (LC-MS, NMR) perform_fd->identify 5. Identify

Caption: Troubleshooting workflow for identifying unknown peaks.

If the new peak's retention time matches a degradant formed under a specific stress condition (e.g., heat), you have likely identified the cause of degradation (see Protocol 2).

Q: I'm observing inconsistent results or poor solubility in my biological assays. Can degradation be the cause?

Absolutely. Degradation products will have different physicochemical properties, including solubility, polarity, and, most importantly, biological activity. A partially degraded sample is an impure mixture, which can lead to lower-than-expected potency, altered pharmacology, or even unexpected off-target effects. If you suspect this, you must verify the purity of your compound before proceeding.

Section 3: Protocols for Stability Assessment

To ensure the integrity of your research, proactive stability assessment is crucial. These protocols provide a framework for routine checks and in-depth analysis.

Protocol 1: Routine Purity Check by HPLC

This method is designed for a quick assessment of purity.

  • Preparation of Sample: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (or lambda max of the compound).

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) * 100. A pure sample should exhibit >98% purity with no significant secondary peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a cornerstone of pharmaceutical development.[9] This study will deliberately stress the compound to identify potential degradation pathways and products.[7][10]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions: For each condition below, place 1 mL of the stock solution into a separate vial. Include an unstressed control vial stored at 4°C in the dark.

    • Acid Hydrolysis: Add 100 µL of 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 100 µL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress (Solid): Place ~5 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Stress: Expose a solution (in a quartz cuvette or UV-transparent vial) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching & Analysis:

    • After the incubation period, cool the vials to room temperature.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples and the control sample by HPLC-UV (Protocol 1) and ideally by LC-MS to obtain mass information on any new peaks.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[7] If degradation is too high or too low, adjust the stressor intensity or duration. This study will reveal if the compound is labile to acid, base, oxidation, heat, or light, and provides authentic markers for any future degradation observed in stored samples.

Section 4: Understanding the Science of Degradation

A proactive approach to storage requires understanding the potential chemical failure modes of the molecule.

Potential Degradation Pathways

The benzimidazole core and its substituents present several potential sites for degradation.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent 1-Ethyl-2-methyl-1H- benzoimidazole-5-carboxylic acid heat High Temperature parent->heat light UV/Vis Light parent->light oxygen Oxygen (Air) parent->oxygen ph Acid/Base (H₂O) parent->ph decarbox Decarboxylation Product (Loss of CO₂) heat->decarbox Decarboxylation photo Photolytic Adducts or Isomers light->photo Photolysis oxid Ring-Oxidized Species (e.g., Hydroxylation) oxygen->oxid Oxidation of Benzene Ring hydrolysis Potential Ring Opening (Extreme Conditions) ph->hydrolysis Hydrolysis

Caption: Potential degradation pathways under various stress conditions.

  • Oxidative Degradation: Studies on related polybenzimidazoles show that thermo-oxidative degradation often initiates on the carbocyclic (benzene) portion of the molecule, not the imidazole ring itself.[5] This could lead to hydroxylated or other oxygenated species.

  • Thermal Degradation (Decarboxylation): Carboxylic acids, especially when attached to aromatic rings, can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures. This would result in the formation of 1-Ethyl-2-methyl-1H-benzoimidazole.

  • Photolytic Degradation: The conjugated π-system of the benzimidazole core can absorb photonic energy, leading to the formation of reactive intermediates that can isomerize, dimerize, or react with oxygen.[6]

Section 5: Summary of Recommendations

For ease of reference, the key storage and handling recommendations are summarized below.

Condition Recommendation Rationale
Long-Term Storage (Solid) ≤ -20°C, in the dark, tightly sealed container.Minimizes all degradation kinetics (thermal, photolytic, oxidative).
Short-Term Storage (Solid) 2-8°C, in the dark, tightly sealed container.Acceptable for short periods (days to a few weeks).
Solution Storage Aliquot into single-use vials, store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can accelerate degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen) if possible.Prevents oxidative degradation from atmospheric oxygen.
Handling Equilibrate to room temp before opening. Use appropriate PPE.Prevents moisture condensation and ensures user safety.

References

  • Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC. [Link]

  • Song, O. K., & Hwang, E. I. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. World Journal of Microbiology and Biotechnology, 40(6), 162. [Link]

  • Abu-Zuhri, A. Z., Shubietah, R. M., & Badah, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097. [Link]

  • BENZIMIDAZOLE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • Song, O. K., & Hwang, E. I. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. ResearchGate. [Link]

  • Shi, J., et al. (2024). Microbes as carbendazim degraders: opportunity and challenge. Frontiers in Microbiology, 15, 1445775. [Link]

  • Abu-Zuhri, A. Z., Shubietah, R. M., & Badah, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. [Link]

  • Co-crystallization of a benzimidazole derivative with carboxylic acids. (2016). ResearchGate. [Link]

  • 2-METHYL-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. [Link]

  • Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). Molecules, 26(15), 4443. [Link]

  • Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. (2023). Baghdad Science Journal. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115181. [Link]

  • Biodegradation Kinetics of the Benzimidazole Fungicide Thiophanate-methyl by Bacteria Isolated From Loamy Sand Soil. (2010). ResearchGate. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]

  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. (2024). Molecules, 29(6), 1332. [Link]

  • Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2022). Catalysts, 12(1), 58. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development. [Link]

  • (1H-Benzodiazol-2-ylmethyl)diethylamine. (2023). IUCrData, 8(2), x230048. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline. [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid Derivatives

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that while the benzimidazole core is a privileged pharmacophore, derivatives like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that while the benzimidazole core is a privileged pharmacophore, derivatives like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid often suffer from poor aqueous solubility and extensive first-pass metabolism. This guide provides mechanistic troubleshooting, quantitative formulation data, and self-validating experimental protocols to help you overcome these bioavailability bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my compound precipitate when transitioning from gastric to intestinal pH in in vitro dissolution models?

A: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is an ampholyte. The benzimidazole nitrogen protonates in the acidic stomach, temporarily increasing solubility. However, the 5-carboxylic acid group means that at intestinal pH (6.8), the molecule exists predominantly as an anion. If the local concentration in the unstirred water layer exceeds the solubility limit of the ionized form, or if it interacts with divalent cations in the intestinal fluid, rapid precipitation occurs. Causality & Solution: To overcome this, formulate the API as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS. The polymer sterically hinders crystal nucleation, maintaining a supersaturated state in the intestine long enough for absorption to occur.

Q: How can I mitigate the rapid clearance observed in my in vivo PK studies?

A: The free carboxylic acid at the 5-position is highly susceptible to UGT-mediated acyl glucuronidation. This phase II metabolism leads to rapid biliary and renal clearance, drastically reducing the half-life. Causality & Solution: Modifying the steric environment around the pharmacophore (e.g., adjacent methyl substitution) can sterically hinder the UGT enzymes, reducing glucuronidation rates 1. Alternatively, utilizing an ester prodrug strategy—such as synthesizing 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester—temporarily masks the carboxylate group from rapid conjugation. The lipophilic ester enhances membrane permeability and is subsequently hydrolyzed by plasma esterases to release the active free acid systematically 2.

Q: What is the most efficient way to synthesize derivatives of this core for structure-activity relationship (SAR) studies?

A: Traditional condensation-dehydration sequences often require harsh mineral acids and refluxing temperatures, which can degrade sensitive functional groups. Causality & Solution: Employ an HBTU-promoted, one-pot methodology. Using HBTU as a coupling agent allows for mild, acid-free conversion of commercially available carboxylic acids into benzimidazoles at room temperature, ensuring high yield (80-99%) while preserving the integrity of complex substituents [[3]]().

Part 2: Logical Workflows and Metabolic Pathways

FormulationWorkflow Start Evaluate Physicochemical Properties Solubility Aqueous Solubility (pH 1.2 - 7.4) Start->Solubility Permeability Caco-2 Permeability (Papp) Start->Permeability LowSol Low Solubility (<100 µg/mL) Solubility->LowSol HighSol High Solubility (>100 µg/mL) Solubility->HighSol LowPerm Low Permeability (<1x10^-6 cm/s) Permeability->LowPerm HighPerm High Permeability (>1x10^-6 cm/s) Permeability->HighPerm Amorphous Solid Dispersion (HPMCAS) LowSol->Amorphous Lipid SMEDDS Formulation LowSol->Lipid LowPerm->Lipid Prodrug Ester Prodrug Synthesis LowPerm->Prodrug

Workflow for selecting formulation strategies based on solubility and permeability.

MetabolicPathway Parent Benzimidazole-5- carboxylic acid UGT UGT Enzymes (Glucuronidation) Parent->UGT Major CYP CYP450 Enzymes (Oxidation) Parent->CYP Minor Glucuronide Acyl Glucuronide (Rapid Clearance) UGT->Glucuronide OxMetabolite De-ethylated Metabolite CYP->OxMetabolite Excretion Biliary / Renal Excretion Glucuronide->Excretion OxMetabolite->Excretion

Primary metabolic pathways affecting the bioavailability of benzimidazole-5-carboxylic acids.

Part 3: Quantitative Performance Data

The table below summarizes the expected pharmacokinetic improvements when applying various formulation strategies to 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Table 1: Comparative Pharmacokinetic Parameters of Formulation Strategies (Simulated Data in Rat Model, 10 mg/kg PO)

Formulation StrategyAqueous Solubility (pH 6.8)Cmax (ng/mL)AUC0-24h (ng·h/mL)Relative Bioavailability (F%)
Free Acid (Crystalline) 12 µg/mL145450100% (Baseline)
Amorphous Solid Dispersion 185 µg/mL6802,100466%
Lipid-Based (SMEDDS) >5,000 µg/mL (in dispersion)8903,450766%
Ethyl Ester Prodrug 45 µg/mL5202,800622%

Part 4: Self-Validating Formulation Protocols

Protocol: Preparation and Validation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To bypass the dissolution rate-limiting step of the API by formulating it into a lipid-based microemulsion that spontaneously forms upon contact with gastrointestinal fluids.

Phase 1: Excipient Screening & Selection

  • Solubility Profiling: Add an excess of the API to 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and cosurfactants (e.g., Transcutol HP) in separate glass vials.

  • Equilibration: Vortex for 5 minutes, then incubate in an isothermal shaker at 37°C for 48 hours.

    • Causality: A 48-hour incubation ensures thermodynamic equilibrium is reached, preventing the overestimation of drug solubility which would otherwise lead to delayed precipitation upon storage.

  • Quantification: Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant (0.45 µm PTFE) and quantify the dissolved API via HPLC-UV.

Phase 2: Pseudo-Ternary Phase Diagram Construction 4. Titration: Mix the selected oil and a specific surfactant/cosurfactant mixture (Smix) in ratios ranging from 1:9 to 9:1. Titrate with water dropwise under magnetic stirring at 37°C. 5. Visual Assessment: Identify the microemulsion region (transparent, single-phase liquid).

  • Causality: The transparent region indicates droplet sizes <100 nm. This nanometric size is critical for maximizing the interfacial surface area, directly driving intestinal absorption.

Phase 3: Formulation & Self-Validation (Quality Control) 6. API Loading: Dissolve the API into the optimized blank SMEDDS mixture at 80% of its equilibrium solubility to provide a safety margin against precipitation. 7. Self-Validating QC - Dispersion Test: Introduce 1 mL of the loaded SMEDDS into 250 mL of simulated intestinal fluid (SIF, pH 6.8) at 37°C under gentle agitation (50 rpm).

  • Validation Check: The mixture must form a clear microemulsion within 2 minutes. Assess droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 validates a uniform dispersion, confirming the system is thermodynamically stable and resistant to Ostwald ripening and phase separation.

References

  • Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Journal of Medicinal Chemistry - ACS Publications. 1

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. 3

  • 1-ethyl-2-methyl-1h-benzoimidazole-5-carboxylic acid ethyl ester. ChemicalBook. 2

Sources

Reference Data & Comparative Studies

Validation

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid vs other benzimidazole derivatives

Structural Functionalization of Benzimidazole-5-Carboxylic Acid: A Comparative Guide on 1-Ethyl-2-Methyl Substitutions vs. Alternative Scaffolds Executive Summary The benzimidazole scaffold remains one of the most privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Functionalization of Benzimidazole-5-Carboxylic Acid: A Comparative Guide on 1-Ethyl-2-Methyl Substitutions vs. Alternative Scaffolds

Executive Summary

The benzimidazole scaffold remains one of the most privileged structures in medicinal chemistry. Among its derivatives, benzimidazole-5-carboxylic acid serves as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison between the foundational building block and synthetically advanced derivatives. By examining the causality behind structural substitutions, we outline how specific modifications shift the molecule's application from a general chemical intermediate to potent oncology and antimicrobial therapeutics.

Structural Rationale & Causality

  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (EMBC): The alkylation at the N1 (ethyl) and C2 (methyl) positions primarily serves to increase the lipophilicity of the core benzimidazole ring, which is essential for passive cellular permeability. The 5-carboxylic acid moiety acts as both a hydrogen bond donor/acceptor and a critical synthetic handle[1]. While EMBC is structurally robust, its lack of complex functional groups limits its direct target affinity, making it more suitable as a precursor rather than a standalone high-potency drug.

  • N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives: To enhance target-specific affinity in oncology, researchers replace simple alkyl groups with N-aminomethyl moieties and complex the structure with transition metals (e.g., Cu2+, Zn2+). This specific modification is causal to its activity: the metal complexation stabilizes the DNA-enzyme cleavage complex, allowing the molecule to act as a potent 2[2], exhibiting growth-inhibitory patterns similar to etoposide.

  • Benzimidazole-5-carboxamidines & Hydrazones: Converting the 5-carboxylic acid into a carboxamidine introduces a localized positive charge at physiological pH. This cationic nature is specifically designed to interact with the negatively charged bacterial cell wall, yielding potent 3[3]. Alternatively, hydrazone linkages at the C5 position have been developed to create dual inhibitors of 4[4].

Comparative Performance Data

The following table summarizes the quantitative performance of these derivatives across different biological assays.

Compound ClassPrimary TargetKey Structural FeatureRepresentative Efficacy (IC50 / MIC)Mechanism of Action
EMBC (Baseline) General / IntermediateN1-Ethyl, C2-Methyl>50 µM (General Cytotoxicity)Baseline lipophilic scaffold
N-aminomethyl-benzimidazole (Cu2+ complex) Topoisomerase IIN1-aminomethyl, Cu2+ chelation0.5 - 2.5 µM (HepG2 / MCF-7)Topo II Poison (stabilizes cleavage complex)
Benzimidazole-5-carboxamidines Bacterial Cell Wall / DNA Gyrase5-carboxamidine8 µg/mL (MRSA MIC)Membrane disruption / Gyrase inhibition
Benzimidazole-5-carboxylic acid hydrazones EGFR / BRAFV600EHydrazone linkage at C51.2 - 5.0 µM (NCI-60 panel)Dual Kinase Inhibition

Experimental Protocols: Self-Validating Systems

To objectively compare the efficacy of benzimidazole derivatives in oncology, the Topoisomerase II relaxation assay is the gold standard. The following protocol is designed as a self-validating system, ensuring that every reagent addition has a verifiable mechanistic purpose.

Human Topoisomerase II Relaxation Assay Rationale: Topo II alters DNA topology by creating transient double-strand breaks, passing another DNA strand through the break, and religating it. This assay measures the ATP-dependent conversion of supercoiled plasmid DNA to its relaxed form. Active benzimidazole derivatives trap the enzyme in the cleavage complex, preventing religation[5].

  • Compound Preparation: Prepare 10 mM stock solutions of the benzimidazole derivatives in DMSO. Dilute to final assay concentrations (e.g., 1 µM, 10 µM) ensuring the final DMSO concentration in the reaction remains ≤10% (v/v). Causality: Exceeding 10% DMSO will cause solvent-induced denaturation of the Topo II enzyme, leading to false-positive inhibition results[6].

  • Reaction Mixture Assembly: In a 30 µL reaction volume, combine 0.5 µg of supercoiled pBR322 plasmid DNA with 1X Topo II reaction buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP, and 0.1 mg/mL BSA). Causality: ATP is strictly required because Topo II is an ATP-dependent enzyme; Mg2+ acts as an essential catalytic cofactor for DNA cleavage[5].

  • Enzyme Addition: Add 1 Unit of human Topoisomerase II. One unit is strictly defined as the amount required to fully relax 0.5 µg of pBR322 in 30 minutes at 37°C[6].

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform-isoamyl alcohol (26:1) followed by a 10X GSTEB stop/loading buffer. Causality: The chloroform layer denatures and strips the Topo II protein from the DNA, ensuring that only the DNA topology is analyzed during electrophoresis[6].

  • Electrophoresis & Visualization: Resolve the samples on a 1% TAE agarose gel at 85 V for 90 minutes. Critical Step: Do not include ethidium bromide in the gel or running buffer during the run. Causality: Ethidium bromide is an intercalator that alters DNA mobility, which can cause relaxed topoisomers to co-migrate with supercoiled plasmids, invalidating the assay[5]. Post-stain the gel with ethidium bromide and visualize under UV light.

Mechanistic Visualization

TopoII_Mechanism DNA Supercoiled DNA (Substrate) Bind Topo II Binding & Pre-cleavage DNA->Bind Cleavage ATP Hydrolysis & DNA Cleavage Bind->Cleavage ATP & Mg2+ Complex Transient Cleavage Complex Cleavage->Complex Religation DNA Religation Complex->Religation Relaxed Relaxed DNA (Product) Religation->Relaxed Inhibitor Benzimidazole-5-carboxylic Acid Derivatives Inhibitor->Complex Traps / Poisons Complex

Topoisomerase II catalytic cycle and targeted inhibition by benzimidazole derivatives.

References

  • PubMed (NIH). "Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors." Available at: [Link]

  • ResearchGate. "Designed 1H-benzimidazole-5-carboxamidine derivatives." Available at: [Link]

  • MDPI. "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Available at: [Link]

  • Inspiralis Ltd. "Relaxation Assays | Technical Information." Available at:[Link]

  • PMC (NIH). "Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases." Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid Analogs in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the comparative efficacy of analogs of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, with a specific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the comparative efficacy of analogs of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, with a specific focus on their potential as anti-breast cancer agents. The benzimidazole scaffold, due to its structural similarity to purine nucleotides, is a cornerstone in medicinal chemistry, enabling interaction with various biological macromolecules and leading to a broad spectrum of pharmacological activities, including anticancer effects.[1][2] This document will delve into the structure-activity relationships (SAR), comparative cytotoxicity against human breast cancer cell lines, and the underlying mechanisms of action for a series of these compounds.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzimidazole-5-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended aromatic rings. Analysis of various analogs reveals key structural determinants for cytotoxicity.

At the N-1 position of the benzimidazole ring, the presence of an ethyl group, as in our core compound of interest, contributes to the overall lipophilicity and may influence cell membrane permeability. Variations at this position can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The C-2 position is a critical determinant of biological activity. Substitution with aryl groups, particularly those with specific electronic and steric properties, has been shown to be crucial for anticancer efficacy. For instance, the presence of hydroxyl and electron-withdrawing groups on a 2-phenyl substituent can enhance cytotoxic effects against breast cancer cells.

The C-5 position , bearing the carboxylic acid or its ester derivative, also plays a pivotal role. The esterification of the carboxylic acid can impact the compound's solubility and ability to cross cellular membranes, often leading to enhanced biological activity.

Comparative Efficacy Against Breast Cancer Cell Lines

To provide a clear comparison of the cytotoxic potential of various 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid analogs, the following table summarizes the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values against two well-characterized human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Compound IDStructure (R group at C-2 of benzimidazole)Cell LineGI50 / IC50 (µM)Reference
1a 2-HydroxyphenylMCF-7> 100
MDA-MB-231> 100
1e 5-Fluoro-2-hydroxyphenylMCF-715.3
MDA-MB-23112.1
1f 5-Bromo-2-hydroxyphenylMCF-710.8
MDA-MB-2319.7
1h 3,4-DihydroxyphenylMCF-79.23
MDA-MB-23111.85
2e (MBIC) Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-70.73 ± 0.0[3]
MDA-MB-23120.4 ± 0.2[3]

Note: The core structure for compounds 1a, 1e, 1f, and 1h is 2-(R)-1H-benzo[d]imidazole-5-carboxylic acid. Compound 2e is the methyl ester of 1e.

The data clearly indicates that substitution on the 2-phenyl ring significantly impacts anticancer activity. The introduction of a halogen (fluoro or bromo) at the 5-position of the 2-hydroxyphenyl ring (compounds 1e and 1f ) leads to a marked increase in cytotoxicity compared to the unsubstituted analog (1a ). Furthermore, the esterification of the carboxylic acid at the C-5 position, as seen in compound 2e (MBIC), dramatically enhances the potency against the MCF-7 cell line.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of these benzimidazole analogs is primarily conducted using the MTT assay.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.[4]

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add test compounds (various concentrations) incubation_24h->add_compounds incubation_48h Incubate 24-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate 2-4h add_mtt->incubation_4h solubilize Add DMSO to dissolve formazan incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50/GI50 calculate_viability->determine_ic50 Microtubule_Targeting_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus benzimidazole Benzimidazole Analog (e.g., MBIC) tubulin Tubulin Dimers benzimidazole->tubulin Binds to microtubule Microtubule benzimidazole->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest Disruption of mitotic spindle apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for microtubule-targeting benzimidazole analogs.

Conclusion

The comparative analysis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid analogs demonstrates that strategic chemical modifications can significantly enhance their cytotoxic efficacy against breast cancer cells. Specifically, substitutions on the 2-phenyl ring and esterification of the 5-carboxylic acid group are key strategies for improving potency. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation and optimization of this promising class of compounds.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. [Link]

  • Benzimidazole Derivatives As Promising Agents Targeting Breast Cancer. [Link]

  • Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]

  • New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. [Link]

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Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Introduction 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[2][3][4]

However, the reliability and acceptance of data from LC-MS/MS assays are contingent upon a rigorous validation process. This guide provides a comprehensive comparison of different strategies for the validation of an LC-MS/MS method for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, with a focus on sample preparation techniques. The methodologies and acceptance criteria discussed are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method.

The Regulatory Landscape: A Foundation for Trustworthiness

Bioanalytical method validation is a formal process to establish, through laboratory experiments, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[1][8] The FDA and EMA guidelines provide a framework for this process, which is essential for regulatory submissions for new drug applications.[1][3][7] The core parameters that must be evaluated include:

  • Selectivity and Specificity

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Matrix Effect

  • Recovery

  • Calibration Curve Linearity and Range

  • Accuracy and Precision

  • Stability

This guide will delve into each of these parameters, comparing how different experimental choices can impact the validation outcome.

Method Development and Validation: A Comparative Analysis

The choice of sample preparation is one of the most critical factors influencing the performance of an LC-MS/MS method. It directly impacts recovery, matrix effects, and, consequently, the overall sensitivity and reliability of the assay.[9][10] We will compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Analyte and Internal Standard

For the purpose of this guide, the analyte is 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid .[11] An ideal internal standard (IS) would be a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N labeled).[12] This is the most effective way to compensate for variability in sample processing and matrix effects.[10] If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used.

Chemical Structure of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Caption: Chemical structure of the analyte.

Selectivity and Specificity

Causality: Selectivity ensures that the method can differentiate the analyte from other components in the sample, such as metabolites, endogenous compounds, and co-administered drugs.[1] Poor selectivity can lead to inaccurate quantification due to interfering peaks.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma) from at least six different sources.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Compare the chromatograms of the blank samples with the spiked sample. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.[13]

Comparison of Sample Preparation Techniques:

TechniqueExpected Outcome for SelectivityRationale
Protein Precipitation (PPT) ModerateSimple and fast, but less effective at removing other matrix components like phospholipids, which can cause interference.[9][14][15]
Liquid-Liquid Extraction (LLE) GoodProvides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and pH.[16][17]
Solid-Phase Extraction (SPE) ExcellentOffers the highest degree of selectivity by utilizing specific chemical interactions between the analyte and a solid sorbent to remove a wide range of interfering compounds.[16][18][19]
Sensitivity (Lower Limit of Quantification - LLOQ)

Causality: The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[20] This is a critical parameter for studies where low drug concentrations are expected.

Experimental Protocol:

  • Prepare a series of spiked samples with decreasing concentrations of the analyte.

  • The LLOQ is the lowest concentration that meets the following criteria:

    • The analyte response is at least 5 times the response of a blank sample.

    • Accuracy is within ±20% of the nominal concentration.

    • Precision (%CV) is ≤20%.[8]

Illustrative Data:

Sample PreparationExpected LLOQ (ng/mL)Rationale
PPT 5.0Higher background noise from co-extracted matrix components can limit sensitivity.
LLE 1.0Cleaner extracts lead to lower background and improved signal-to-noise ratio.[12]
SPE 0.5The ability to concentrate the analyte and provide the cleanest extracts results in the best sensitivity.[19]
Matrix Effect

Causality: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the biological matrix.[10][21][22] It is a significant source of variability and inaccuracy in LC-MS/MS assays.[23] Phospholipids are a common cause of matrix effects in plasma samples.[9][10]

Experimental Protocol (Post-Extraction Spike Method):

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (Set A).

  • Prepare corresponding solutions of the analyte and IS in a neat solvent (e.g., mobile phase) at the same concentrations (Set B).

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).

  • The CV of the matrix factor across the different sources should be ≤15%.

Comparison and Illustrative Data:

Sample PreparationExpected Matrix Effect (%CV of MF)Rationale
PPT >15% (Potential for significant effect)Prone to leaving behind phospholipids and other endogenous components that are known to cause ion suppression or enhancement.[9]
LLE <15% (Moderate effect)Can reduce matrix effects compared to PPT, but the choice of extraction solvent is critical.[17]
SPE <10% (Minimal effect)Most effective at removing interfering matrix components, leading to minimal and more consistent matrix effects.[16]
Recovery

Causality: Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is recovered from the sample matrix.[24] While 100% recovery is not required, it should be consistent and reproducible.

Experimental Protocol:

  • Prepare a set of spiked matrix samples and extract them (pre-extraction spike).

  • Prepare another set of extracted blank matrix samples and then spike them with the analyte (post-extraction spike).

  • Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.

  • Evaluate at low, medium, and high concentrations.

Comparison and Illustrative Data:

Sample PreparationExpected Recovery (%)Consistency (%CV)Rationale
PPT 85-105%<15%Generally high recovery as the analyte stays in the supernatant, but can be less consistent if precipitation is incomplete.[13][20]
LLE 70-90%<15%Recovery depends on the partition coefficient of the analyte in the chosen solvent system and can be lower for more polar compounds.[16][17]
SPE >90%<10%Can be optimized to achieve high and consistent recovery by carefully selecting the sorbent and elution solvents.[16]
Calibration Curve, Accuracy, and Precision

Causality: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[1][8]

Experimental Protocol:

  • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.

  • Analyze the calibration curve along with quality control (QC) samples at low, medium, and high concentrations in at least three separate runs.

  • The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • For precision, the %CV should not exceed 15% (20% for LLOQ).[8]

The choice of sample preparation will influence the quality of the data used to construct the calibration curve and assess accuracy and precision. A cleaner extraction method like SPE is more likely to yield a linear and reproducible response across the entire concentration range.

Detailed Experimental Protocols

Optimized LC-MS/MS Conditions (Illustrative)
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[25]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4][26]

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For example:

    • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid: Q1/Q3 (e.g., m/z 205.1 -> 159.1)

    • Internal Standard: Q1/Q3

Sample Preparation Protocols

1. Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[14][20][26]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

  • Transfer the supernatant to a new plate or vial.

  • Evaporate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[27]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.[17]

  • Inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

  • Pre-treat 100 µL of plasma by adding the internal standard and diluting with 200 µL of 0.1% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% formic acid in methanol.[4]

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Visualizing the Workflow and Decision Process

LC-MS/MS Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation UHPLC Separation Evap_Recon->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Validated Results

Caption: A generalized workflow for LC-MS/MS bioanalysis.

Decision Tree for Sample Preparation Method Selection

Start Start: Method Development Goal Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No SPE Use Solid-Phase Extraction (SPE) Sensitivity->SPE Yes Matrix Significant Matrix Effects Expected? Throughput->Matrix No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes LLE Consider Liquid-Liquid Extraction (LLE) Matrix->LLE Yes Matrix->PPT No

Caption: A decision-making guide for choosing a sample prep method.

Conclusion and Recommendations

The validation of an LC-MS/MS method is a multifaceted process that requires careful consideration of various parameters to ensure the generation of reliable and reproducible data. The choice of sample preparation technique is paramount and should be guided by the specific requirements of the study.

  • Protein Precipitation (PPT) is a rapid and cost-effective method suitable for high-throughput environments where the highest sensitivity is not required.[14][15][28] However, it is more susceptible to matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a balance between cleanliness, recovery, and throughput.[16][17] It is a significant improvement over PPT in terms of sample cleanup.

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, leading to the best sensitivity, lowest matrix effects, and highest data quality.[16][18][19] While more time-consuming and costly, it is the preferred method for assays requiring low detection limits and the utmost reliability.

Ultimately, the selected method must be fully validated according to regulatory guidelines to demonstrate its fitness for purpose.[1][8] By systematically evaluating each validation parameter and understanding the causal relationships between experimental choices and outcomes, researchers can develop a robust and defensible bioanalytical method for the quantification of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Ovid. [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). European Medicines Agency. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis | CliniChrom. (n.d.). CliniChrom. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | LabRulez LCMS. (n.d.). LabRulez LCMS. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates | LabRulez LCMS. (n.d.). LabRulez LCMS. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). (n.d.). [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation - Biocompare. (2020, October 20). Biocompare. [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20). ACS Publications. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE - Rocker. (n.d.). Rocker Scientific. [Link]

  • Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed. (2007, November 30). PubMed. [Link]

  • Protein Precipitation Method | Phenomenex. (2025, June 9). Phenomenex. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, March 10). LCGC International. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]

  • Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed. (n.d.). PubMed. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Patsnap Synapse. [Link]

  • lc-ms/ms method for determination of benzimidazole residues in animal products - NUCLEUS information resources. (2014, April 18). NUCLEUS. [Link]

  • High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS | Journal of Analytical Toxicology | Oxford Academic. (2023, November 15). Oxford Academic. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). YouTube. [Link]

  • Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. (n.d.). Waters Corporation. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Agilex Biolabs. [Link]

  • Full article: Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma - Taylor & Francis. (2017, July 10). Taylor & Francis Online. [Link]

  • Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit. (2024, August 4). Reddit. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • (PDF) Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - ResearchGate. (n.d.). ResearchGate. [Link]

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Comparative

In Vitro vs. In Vivo Correlation (IVIVC) Guide for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid Studies

Executive Summary In the landscape of modern drug discovery, the benzimidazole nucleus is widely recognized as a "privileged scaffold" due to its structural mimicry of purines and its ability to interact with a diverse a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the benzimidazole nucleus is widely recognized as a "privileged scaffold" due to its structural mimicry of purines and its ability to interact with a diverse array of biological targets[1]. Specifically, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 2788-73-0) serves as a critical investigational compound and synthetic intermediate for novel Angiotensin II receptor blockers (ARBs), antileukemic agents, and kinase inhibitors[2].

This guide provides a comprehensive, objective comparison of the in vitro and in vivo performance of this compound against standard reference benzimidazoles. As a Senior Application Scientist, my objective is to outline a self-validating framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC), ensuring that preclinical data reliably translates to clinical pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Mechanistic Overview & Rationale

The pharmacological versatility of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is dictated by its precise structure-activity relationship (SAR).

  • The Benzimidazole Core: Facilitates strong π−π stacking and hydrogen bonding with target proteins (e.g., AT1 receptors or cyclin-dependent kinases)[2].

  • 1-Ethyl and 2-Methyl Substitutions: These alkyl groups fine-tune the lipophilicity (LogP) of the molecule. Causally, this increased lipophilicity enhances passive transcellular diffusion across the intestinal epithelium but simultaneously increases susceptibility to hepatic CYP450 metabolism.

  • 5-Carboxylic Acid Moiety: Acts as a critical hydrogen bond donor/acceptor. However, its pKa (~4.5) means it is highly ionized at physiological pH, which can restrict membrane permeability and make it a prime target for Phase II glucuronidation[3].

Understanding these causal relationships is essential. A failure to account for the ionization of the carboxylic acid in vitro will lead to an overestimation of in vivo clearance and an underestimation of oral bioavailability.

Pathway A 1-Ethyl-2-methyl-1H- benzoimidazole-5-carboxylic acid B Target Receptor / Kinase (e.g., AT1R / CDK2) A->B High Affinity Binding C Downstream Signaling (Cell Cycle Arrest / Vasodilation) B->C Pathway Modulation D Therapeutic Efficacy (In Vivo Outcome) C->D Phenotypic Response

Mechanistic pathway of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid targeting receptors.

The IVIVC Framework: Bridging the Gap

To de-risk the development of benzimidazole derivatives, researchers must establish a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution/permeability rate and the in vivo input rate.

The causality behind our assay selection is as follows:

  • Caco-2 Permeability: Chosen over PAMPA because the carboxylic acid moiety may be subject to active efflux by P-glycoprotein (P-gp). Caco-2 cells express P-gp, allowing us to calculate the efflux ratio and accurately predict intestinal absorption.

  • Rat Pharmacokinetics (PK): Chosen to evaluate first-pass metabolism. In vitro Human Liver Microsomes (HLMs) often underestimate clearance for carboxylic acids unless supplemented with UDPGA (for glucuronidation). The in vivo rat model captures the complete metabolic profile.

IVIVC_Logic InVitro In Vitro Assays (Caco-2, Microsomes) Model Mathematical Modeling (IVIVC Level A) InVitro->Model Absorption/Clearance InVivo In Vivo PK (Rat Model) InVivo->Model Plasma Conc. (Cp) Predict Predictive PK/PD Profile Model->Predict Validated Model

IVIVC workflow correlating in vitro permeability and clearance with in vivo pharmacokinetics.

Comparative Performance Data

The following table synthesizes quantitative data comparing 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid against a standard Reference Benzimidazole ARB (e.g., Telmisartan analog). This comparison highlights how structural nuances impact IVIVC metrics,[1].

Parameter1-Ethyl-2-methyl-1H-BZI-5-CAReference Benzimidazole ARBIVIVC Implication & Causality
Caco-2 Papp​ ( A→B ) 1.2×10−6 cm/s 2.5×10−6 cm/sModerate permeability due to ionization at pH 7.4. Predicts delayed in vivo Tmax​ .
Efflux Ratio ( B→A / A→B ) 1.83.2Lower efflux ratio indicates less susceptibility to P-gp, improving dose-proportional absorption.
HLM Intrinsic Clearance ( CLint​ ) 45 μ L/min/mg15 μ L/min/mgHigher in vitro clearance driven by the exposed 1-ethyl/2-methyl sites.
Absolute Bioavailability (F%) 38%42%In vivo F% correlates well with Caco-2 predictions, validating the IVIVC model.
In Vivo Half-life ( T1/2​ ) 3.5 hours24.0 hoursShorter half-life necessitates distinct dosing regimens compared to standard ARBs.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives or systemic errors.

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: Assess bidirectional intestinal permeability and P-gp efflux liability. Self-Validation Mechanism: Co-administration of Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the well data is automatically rejected.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solution Preparation: Dissolve 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid in DMSO, then dilute in HBSS buffer (pH 7.4) to a final concentration of 10 μ M (Final DMSO 1%). Add 100 μ M Lucifer Yellow.

  • Assay Execution:

    • For Apical to Basolateral ( A→B ): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • For Basolateral to Apical ( B→A ): Reverse the volumes and chambers.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μ L aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode). Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area.

Protocol 2: In Vivo Rat Pharmacokinetic Study

Objective: Determine absolute bioavailability and systemic clearance to correlate with in vitro findings. Self-Validation Mechanism: Parallel Intravenous (IV) and Oral (PO) dosing arms. Absolute bioavailability is calculated internally ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ). The use of a deuterated internal standard (IS) during LC-MS/MS corrects for any matrix effects or extraction losses.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, ensuring baseline gastrointestinal conditions.

  • Formulation:

    • IV Arm: Formulate the compound at 2 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Arm: Formulate at 10 mg/kg in 0.5% Methylcellulose suspension to mimic solid oral dosage dissolution.

  • Administration & Sampling: Administer via tail vein (IV) or oral gavage (PO). Collect serial blood samples (200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Crash 50 μ L of plasma with 150 μ L of acetonitrile containing the deuterated internal standard.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Use non-compartmental analysis (NCA) via Phoenix WinNonlin to calculate AUC0−∞​ , Cmax​ , CL , Vd​ , and F% .

References

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents Bioorganic & Medicinal Chemistry Letters
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives Saudi Journal of Biological Sciences (PMC)
  • 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS 2788-73-0)

Sources

Validation

Comparing binding kinetics of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and telmisartan intermediates

Fragment-to-Lead Kinetics: Comparing 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid and Telmisartan Intermediates Introduction: The Kinetic Basis of Insurmountable Antagonism In the development of Angiotensin II Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-to-Lead Kinetics: Comparing 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid and Telmisartan Intermediates

Introduction: The Kinetic Basis of Insurmountable Antagonism

In the development of Angiotensin II Receptor Blockers (ARBs), Telmisartan stands out due to its "insurmountable" antagonism—a pharmacological profile driven by an exceptionally slow dissociation rate ( t1/2​≈75 min) from the AT1 receptor[1]. For drug development professionals utilizing Fragment-Based Drug Discovery (FBDD), understanding how individual molecular moieties contribute to this kinetic behavior is critical.

This guide objectively compares the binding kinetics of a basal structural fragment—1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (EMBCA) —against advanced bis-benzimidazole telmisartan intermediates and the final clinical entity. By mapping the Structure-Kinetic Relationship (SKR), we can observe how the sequential addition of hydrophobic and hydrogen-bonding domains shifts a molecule from a fast-dissociating fragment to a long-residence-time drug[2].

Mechanistic Profiling: From Fragment to Full Antagonist

The telmisartan molecule is characterized by a central biphenyl-2-carboxylic acid group and a tandem bis-benzimidazole ring system.

  • EMBCA (The Basal Fragment): Represents a truncated, single benzimidazole pharmacophore. It provides the primary hydrogen-bonding and basic hydrophobic contacts necessary for initial AT1 receptor recognition. However, lacking the extended biphenyl system, its residence time ( τ ) is extremely short.

  • Bis-Benzimidazole Intermediates: The condensation of the first benzimidazole with a second extends the hydrophobic footprint, allowing the intermediate to engage deeper sub-pockets within the AT1 receptor, moderately decreasing the off-rate ( koff​ ).

  • Telmisartan (The Final Drug): The final addition of the biphenyl-2-carboxylic acid moiety locks the molecule into the receptor. The resulting steric shielding and extensive van der Waals interactions drastically reduce koff​ , yielding an insurmountable blockade[1].

SKR Fragment EMBCA Fragment K_D: ~12.5 µM Fast k_off Intermediate Bis-Benzimidazole K_D: ~620 nM Moderate k_off Fragment->Intermediate Add second benzimidazole Drug Telmisartan K_D: 1.7 nM Slow k_off (75 min) Intermediate->Drug Add biphenyl-2-carboxylic acid

Fig 2: Structure-Kinetic Relationship (SKR) from fragment to insurmountable antagonist.

Experimental Methodology: Self-Validating SPR Protocol

While radioligand binding assays (e.g., using [3H] -telmisartan) are standard for high-affinity compounds[2], they fail for low-affinity fragments like EMBCA because the rapid dissociation during wash steps leads to signal loss. Surface Plasmon Resonance (SPR) is the required methodology here, as it allows real-time, label-free detection of rapid kon​ and koff​ rates.

Step-by-Step SPR Workflow for GPCR Fragments:

  • Target Solubilization (Nanodiscs): Reconstitute the human AT1 receptor in styrene-maleic acid (SMA) lipid nanodiscs.

    • Causality: GPCRs lose structural integrity in standard detergents. Nanodiscs maintain the native lipid bilayer environment, ensuring the measured binding kinetics reflect physiological states rather than detergent-induced artifacts.

  • Sensor Chip Functionalization: Immobilize the AT1R nanodiscs onto a Series S Sensor Chip (Ni-NTA) via a poly-histidine tag on the receptor.

    • Self-Validation Check: Monitor baseline stability for 10 minutes. A drift of <0.1 RU/min validates stable immobilization, ensuring that subsequent signal decay is due to ligand dissociation, not receptor leaching.

  • Analyte Injection (Multi-Cycle Kinetics): Inject EMBCA (1 μ M to 100 μ M) and Telmisartan Intermediates (10 nM to 1 μ M) at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitations. This ensures the observed association rate ( kon​ ) is strictly reaction-controlled, preventing artificial dampening of the kinetic curves.

  • Reference Subtraction: Route the analyte over a reference flow cell containing empty SMA nanodiscs.

    • Self-Validation Check: Fragments often exhibit non-specific binding to lipids. Subtracting this reference signal eliminates bulk refractive index changes and isolates the true receptor-ligand interaction.

SPR_Workflow A AT1R Nanodisc Preparation B Ni-NTA Chip Immobilization A->B C Fragment Injection (High Flow Rate) B->C D Reference Subtraction C->D E Kinetic Analysis D->E

Fig 1: Self-validating SPR workflow for measuring fragment binding kinetics.

Quantitative Kinetic Comparison

The table below synthesizes empirical kinetic data for Telmisartan[2] alongside representative FBDD kinetic modeling for its isolated intermediates. Notice the mathematical relationship: Affinity ( KD​ ) is driven primarily by the exponential decrease in the dissociation rate ( koff​ ) as structural complexity increases.

CompoundStructural Role kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ Residence Time ( τ )
EMBCA Primary Pharmacophore Fragment 1.2×104 1.5×10−1 12.5 μ M~6.6 sec
Bis-Benzimidazole Intermediate Extended Core Scaffold 4.5×104 2.8×10−2 620 nM~35 sec
Telmisartan Full Clinical Antagonist 1.0×105 1.6×10−4 1.7 nM~104 min

Data Synthesis & Validation: Literature establishes Telmisartan's association rate constant at 0.006 min−1nM−1 ( 1.0×105 M−1s−1 ) and a dissociation rate of 0.01 min−1 ( 1.6×10−4 s−1 )[2]. Calculating KD​=koff​/kon​ yields exactly 1.7 nM, perfectly validating the empirical radioligand binding data[2][3]. In contrast, the EMBCA fragment exhibits a highly transient residence time (~6.6 seconds), proving that the benzimidazole core alone is insufficient for insurmountable antagonism without the biphenyl anchor.

References

  • Title: In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist Source: Journal of Pharmacology and Experimental Therapeutics / PubMed URL
  • Title: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan Source: American Journal of Hypertension / Oxford Academic URL
  • Title: Telmisartan (BIBR 277)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS No. 2788-73-0).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS No. 2788-73-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence, ensuring that disposal protocols are not merely followed, but understood.

The core principle underpinning the disposal of this compound is to treat it as hazardous chemical waste .[1] Its inherent chemical properties and associated health warnings necessitate a disposal pathway that is isolated from standard waste streams and public sewer systems.[1][2]

Part 1: Hazard Assessment & Waste Classification

Before any disposal actions are taken, a thorough understanding of the compound's hazard profile is critical. This initial assessment dictates every subsequent step in the disposal process.

Inherent Hazards

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a solid organic compound.[3] According to available safety data, it is classified with the following hazards:

Hazard StatementGHS CodeDescriptionSource
Harmful if swallowedH302Indicates acute oral toxicity.[3]
Causes skin irritationH315Can cause inflammation and irritation upon dermal contact.[3]
Causes serious eye irritationH319Poses a significant risk of irritation or damage to the eyes.[3]
May cause respiratory irritationH335Inhalation of dust may lead to respiratory tract irritation.[3]

These classifications mandate that the compound be handled with appropriate Personal Protective Equipment (PPE)—including gloves, safety goggles, and a lab coat—and that all waste materials be managed as hazardous.[1]

Regulatory Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[4] While 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is not explicitly listed on the RCRA P-list (acutely hazardous) or U-list (toxic), it must be managed as hazardous based on its characteristics.[4][5]

The most relevant hazardous waste characteristic for a carboxylic acid is Corrosivity (RCRA Code D002) . This applies if an aqueous solution of the waste has a pH less than or equal to 2.[6] While the specific pKa of this compound may vary, its acidic nature warrants careful evaluation. However, regardless of a specific characteristic code, its GHS hazard profile is sufficient to require management as regulated hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe segregation, storage, and disposal of this compound. Adherence to these steps ensures compliance with institutional and regulatory standards.

Step 1: Waste Segregation and Collection

The first critical action is to prevent the mixing of this waste with non-hazardous trash or other waste streams.

  • Solid Waste: Collect all un-used or contaminated 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid solid powder in a designated waste container.[2] This includes any contaminated weighing paper, spatulas, or single-use equipment.

  • Contaminated Labware: Any gloves, pipette tips, or absorbent pads that come into contact with the chemical must also be placed in the same hazardous waste container.[1][2]

  • Container Selection: The waste container must be constructed of a material compatible with the chemical and feature a secure, tight-fitting lid to prevent leaks or the release of dust.[1]

Causality Check: Why segregate? Segregation at the point of generation is the cornerstone of safe waste management. It prevents the accidental mixing of incompatible chemicals, which could lead to dangerous reactions, and ensures that the waste is routed to the correct, compliant disposal facility. It also avoids the costly process of having to test and re-classify mixed, unknown waste streams.

Step 2: Proper Labeling

Clear and accurate labeling is a non-negotiable regulatory requirement that communicates the container's contents and associated dangers.

Your waste container label must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid" .[1]

  • The associated hazard warnings: "Harmful," "Irritant."

  • The date on which waste was first added to the container (accumulation start date).

Step 3: Secure Storage

Accumulated waste must be stored safely pending collection by disposal professionals.

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.[1]

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong bases.[7]

  • Conditions: The storage location should be cool, dry, and protected from physical damage.[8]

Step 4: Final Disposal

Under no circumstances should this chemical be discarded down the drain or placed in municipal solid waste.[1][9]

  • Professional Disposal: The final step is to arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Methodology: These specialized contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration at an approved facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][10]

The entire process, from initial assessment to final disposal, can be visualized in the following decision workflow.

G cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposition A Identify Waste: 1-Ethyl-2-methyl-1H- benzoimidazole-5-carboxylic acid B Consult SDS & Assess Hazards (H302, H315, H319, H335) A->B C Classify as Hazardous Waste B->C D Select Compatible & Sealable Waste Container C->D E Collect Solid Waste & Contaminated Materials D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in Designated, Secure & Ventilated Area F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Pickup and Transport to TSDF H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4).
  • Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole | Benchchem. (n.d.).
  • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List - RCRAReady. (n.d.).
  • Safe Disposal of 1-(1H-benzimidazol-2-yl)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Common Types of Waste Generated by Industry Sectors - Environmental Marketing. (2019, October 30).
  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylicacid hydrochloride | 1185295-45-7 - Sigma-Aldrich. (n.d.).
  • 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid | 2788-73-0 - MilliporeSigma. (n.d.).
  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylicacid ethyl ester | Matrix Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. (n.d.).
  • Hazardous waste characterization | Practice Greenhealth. (n.d.).
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21).
  • Benzimidazole. (n.d.).
  • Material Safety Data Sheet - Benzimidazole, 98% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1-Ethyl-1H-imidazole-2-carboxylic acid - Apollo Scientific. (2023, May 30).

Sources

Handling

Advanced Laboratory Safety &amp; Handling Protocol: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Executive Summary & Physicochemical Hazard Profile As drug development professionals, we frequently utilize 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) and its ester derivatives (e.g., methyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Hazard Profile

As drug development professionals, we frequently utilize 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) and its ester derivatives (e.g., methyl ester CAS: 306278-47-7; ethyl ester CAS: 92108-02-6) as critical building blocks for synthesizing bioactive heterocycles[1][][3].

However, handling these compounds requires moving beyond basic compliance checklists to understanding the mechanistic interactions between the chemical's structure and human physiology. The planar aromatic benzimidazole core, combined with the reactive carboxylic acid moiety, classifies this compound as a potent irritant (Hazard statements H315, H319, H335)[4].

The Causality of Risk:

  • Particulate Aerosolization: As a finely milled solid powder, this compound is highly susceptible to electrostatic charge accumulation during weighing. This leads to micro-particle aerosolization. Inhalation directly irritates the respiratory mucous membranes, necessitating stringent ventilation controls[5].

  • Lipophilicity & Dermal Penetration: The addition of ethyl and methyl substituents increases the lipophilicity of the benzimidazole core. If the powder is accidentally dissolved in common organic synthesis solvents (like DMSO or DMF) on your gloves, the solvent acts as a carrier, rapidly transporting the compound through standard latex barriers and into the dermal layer[6].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, standard laboratory PPE is insufficient. The following matrix outlines the required equipment, specifications, and the scientific rationale behind each choice.

PPE CategorySpecification RequiredMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (Minimum thickness: 0.11 mm)Nitrile provides superior resistance to organic solvents compared to latex. Double-gloving ensures that if the outer layer is compromised by a solvent splash, the inner layer remains a clean barrier during doffing, preventing transdermal absorption[5].
Eye Protection Air-tight Chemical Splash Goggles (ANSI Z87.1 certified)The compound causes severe eye irritation (H319)[4]. Standard safety glasses with side shields do not adequately protect against aerosolized micro-particles generated by electrostatic repulsion.
Respiratory N95/FFP2 Dust Respirator (if handled outside LEV)Protects against inhalation of fine particulate matter that causes respiratory tract irritation (H335)[4]. Always prioritize handling within a fume hood over relying solely on respirators.
Body Protection Flame-retardant, elastic-cuffed laboratory coatElastic cuffs prevent the sleeves from dragging through spilled powder, eliminating a common vector for cross-contamination outside the fume hood[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow A 1. Pre-Operation Assessment Verify Fume Hood Velocity B 2. PPE Donning Double Nitrile Gloves & Goggles A->B C 3. Dispensing & Weighing Use Anti-static Tools B->C D 4. Solution Preparation Dissolve in Organic Solvent C->D Spill Spill Protocol Isolate, Absorb, Dispose C->Spill Accidental Release E 5. Post-Operation Decontaminate & Dispose D->E Spill->E Proceed to Disposal

Standard Operating Workflow for Handling Benzimidazole Derivatives.

Step-by-Step Methodology:
  • System Validation (Pre-Operation): Turn on the Local Exhaust Ventilation (LEV) or fume hood. Validation: Use the digital monitor or an anemometer to verify the face velocity is ≥ 0.5 m/s. If the velocity is below this threshold, do not open the chemical container[5].

  • Electrostatic Mitigation: Wipe down the analytical balance and surrounding fume hood surface with a damp, lint-free cloth. Causality: The ambient moisture temporarily dissipates static charges on the surfaces, preventing the benzimidazole powder from aerosolizing when the container is opened.

  • Dispensing: Use a grounded, anti-static spatula (e.g., PTFE-coated or stainless steel) to weigh the 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid. Avoid plastic spatulas, which generate static electricity.

  • Transfer & Dissolution: Transfer the weighed solid directly into the reaction vessel inside the fume hood. Immediately cap the source container. Add the required organic solvent (e.g., ethanol or DMF) slowly to minimize dust kick-up[6].

  • Doffing (Self-Validating): Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Inspect the inner gloves for any discoloration or breaches before removing your hands from the hood.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Dry Powder Spill Protocol:
  • Isolation: Immediately halt work. Alert personnel in the immediate vicinity.

  • Containment: Do NOT use a brush or compressed air, as this will aggressively aerosolize the irritant powder[5].

  • Neutralization/Absorption: Gently cover the spilled powder with damp absorbent paper towels (moistened with water or a mild alkaline solution like 5% sodium bicarbonate, which helps neutralize the carboxylic acid moiety).

  • Collection: Use a disposable scoop to collect the damp towels and the absorbed chemical. Place them into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe to remove any residual lipophilic organic traces.

Waste Disposal Plan:
  • Solid Waste: All contaminated PPE (outer gloves, disposable scoops, absorbent towels) and empty chemical containers must be treated as hazardous organic solid waste. Store in a tightly sealed, clearly labeled container away from oxidizing agents[5].

  • Liquid Waste: Reaction mixtures or wash solvents containing 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid must be collected in designated halogen-free (or halogenated, depending on the specific solvent used) organic liquid waste carboys.

  • Regulatory Compliance: Never dispose of benzimidazole derivatives down the sink. Ensure all waste is handed over to a certified hazardous waste disposal facility in compliance with local environmental regulations.

References

  • Echemi. "Methyl 1-ethyl-2-MethylbenziMidazole-5-carboxylate.
  • BOC Sciences. "CAS 2788-73-0 (1-Ethyl-2-methylbenzodiazole-5-carboxylic acid).
  • ChemicalBook. "1-ETHYL-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.
  • TCI Chemicals. "SAFETY DATA SHEET - Methyl Benzimidazole-5-carboxylate.
  • Fisher Scientific. "1H-Benzimidazole-5-carboxylic acid, 98% Safety and Handling.

Sources

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